Technical Documentation Center

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate
  • CAS: 1424856-97-2

Core Science & Biosynthesis

Foundational

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate: Chemical Properties and Applications in Imidazo[4,5-b]pyridine Scaffold Synthesis

Executive Summary In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing high-affinity, metabolically stable lead compounds. Methyl 1-(3-nitropyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing high-affinity, metabolically stable lead compounds. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (CAS: 1424856-97-2) has emerged as a highly versatile intermediate[1]. This molecule elegantly combines two powerful structural motifs: a conformationally restricted azetidine ring and an electron-deficient 3-nitropyridin-2-yl core.

For medicinal chemists, this compound serves as an advanced precursor. The azetidine moiety provides a rigid vector for the methyl ester (a handle for further functionalization), while the nitropyridine system is perfectly primed for downstream tandem reduction and heteroannulation. Ultimately, this building block is utilized to construct substituted imidazo[4,5-b]pyridines —a privileged pharmacophore frequently found in angiotensin II receptor antagonists, kinase inhibitors, and antimitotic agents[2].

Physicochemical & Structural Profiling

To understand the utility of this molecule, we must first analyze its physicochemical properties. The incorporation of the four-membered azetidine ring significantly alters the molecule's profile compared to larger, more flexible acyclic or piperidine-based analogs.

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylateN/A
CAS Number 1424856-97-2Commercially available building block[1].
Molecular Formula C10H11N3O4N/A
Molecular Weight 237.21 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski limits.
Topological Polar Surface Area ~92 ŲExcellent range for oral bioavailability and cellular permeability.
Hydrogen Bond Donors 0Minimizes desolvation penalties during target binding.
Hydrogen Bond Acceptors 5Provides multiple vectors for target kinase/receptor interaction.
Rotatable Bonds 3High rigidity reduces the entropic penalty upon target binding.
Structural Causality
  • The Azetidine Core: Acyclic amines and larger heterocycles (like piperidines) often suffer from high lipophilicity (LogP) and metabolic liability (e.g., via CYP450-mediated oxidation). The strained azetidine ring lowers overall lipophilicity, improves aqueous solubility, and acts as a "conformational lock," projecting the C3-ester group at a precise, rigid angle.

  • The 3-Nitropyridin-2-yl Moiety: The nitro group at the 3-position strongly withdraws electron density via both resonance and inductive effects. This highly activates the 2-position of the pyridine ring (a vinylogous amide/imine system), making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the title compound relies on the orthogonal reactivity of the chloropyridine core. The electron-deficient nature of the pyridine ring, amplified by the ortho-nitro group, allows for mild, transition-metal-free C–N bond formation[3].

SNAr_Synthesis A 2-Chloro-3-nitropyridine (Electrophile) C Meisenheimer Intermediate A->C DIPEA, H2O/IPA 80°C, 2h B Methyl azetidine-3-carboxylate (Nucleophile) B->C D Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate C->D Rapid Rearrangement (-HCl)

Fig 1: SNAr pathway for the synthesis of the azetidine-functionalized nitropyridine core.

Protocol 1: SNAr Synthesis Workflow

Objective: Couple 2-chloro-3-nitropyridine with methyl azetidine-3-carboxylate.

  • Preparation: Charge a round-bottom flask with 2-chloro-3-nitropyridine (1.0 equiv) and methyl azetidine-3-carboxylate hydrochloride (1.1 equiv).

  • Solvent Addition: Suspend the reagents in a 1:1 mixture of H2O and Isopropanol (IPA) to achieve a concentration of 0.2 M.

  • Base Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at room temperature.

  • Thermal Reaction: Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Expert Insights & Causality:

  • Solvent Choice: The H2O/IPA mixture is a green solvent system that significantly accelerates the SNAr reaction. The highly polar nature of water stabilizes the negatively charged Meisenheimer transition state, while IPA ensures the solubility of the organic electrophile[3].

  • Base Selection: DIPEA, a sterically hindered, non-nucleophilic base, is utilized to liberate the azetidine free base from its hydrochloride salt. It acts as an acid scavenger for the generated HCl without competing for the electrophilic carbon.

Self-Validation System:

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the electrophile peak (m/z 159.0 [M+H]+) is entirely consumed and replaced by the product mass (m/z 238.2 [M+H]+).

Downstream Application: Synthesis of Fused Bicyclic Pharmacophores

The true value of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate lies in its ability to be converted into an imidazo[4,5-b]pyridine scaffold. This requires a tandem sequence: reduction of the nitro group to an ortho-diamine, followed by heteroannulation[3].

Downstream_Workflow A Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate B Methyl 1-(3-aminopyridin-2-yl) azetidine-3-carboxylate (ortho-Diamine) A->B Nitro Reduction (Zn dust, HCl, 0°C to RT) C Imidazo[4,5-b]pyridine Derivative B->C Heteroannulation (HC(OMe)3, p-TSA, 100°C) D Free Carboxylic Acid (Lead Compound) C->D Saponification (LiOH, THF/H2O)

Fig 2: Downstream workflow converting the nitropyridine building block into a fused bicyclic lead.

Protocol 2: Tandem Reduction and Heteroannulation Workflow

Objective: Convert the nitropyridine intermediate into a rigid imidazo[4,5-b]pyridine scaffold.

  • Nitro Reduction: Dissolve Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (1.0 equiv) in methanol. Add Zinc dust (5.0 equiv) followed by the slow, dropwise addition of concentrated HCl (5.0 equiv) at 0 °C. Stir at room temperature for 1 hour.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate under reduced pressure to yield the crude ortho-diamine intermediate.

  • Cyclization: Immediately dissolve the crude diamine in trimethyl orthoformate (which acts as both solvent and reactant) and add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv). Heat the mixture at 100 °C for 4 hours.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate the imidazo[4,5-b]pyridine derivative.

Expert Insights & Causality:

  • Reduction Strategy: Zinc dust in the presence of HCl provides a rapid, single-electron transfer reduction of the nitro group. This chemoselective method is preferred over catalytic hydrogenation (Pd/C, H2) if catalyst poisoning is a concern or if orthogonal reducible groups are present.

  • Heteroannulation Mechanics: Trimethyl orthoformate serves as a highly electrophilic C1 synthon. The electron-rich ortho-diamine attacks the orthoester, driving the thermodynamic formation of the highly stable, aromatic fused imidazole ring[2].

Self-Validation System:

  • In-Process Control (IPC): The intermediate ortho-diamine is highly susceptible to air oxidation (readily turning dark brown/black). Immediate progression to the cyclization step is critical for high yields.

  • Analytical Confirmation: Successful cyclization is definitively confirmed by 1H NMR spectroscopy. The spectrum will show the disappearance of the primary amine protons and the emergence of a highly deshielded singlet (typically ~8.2–8.6 ppm) corresponding to the C2 proton of the newly formed imidazole ring.

Sources

Exploratory

The Chemical and Pharmacological Mechanism of Action of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary drug discovery, the transition from flexible, high-molecular-weig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, the transition from flexible, high-molecular-weight chains to rigid, three-dimensional scaffolds has become a cornerstone of rational drug design. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is a highly specialized, bifunctional building block that exemplifies this shift. It combines the conformational rigidity of an azetidine-3-carboxylate core with the electronic activation of a 3-nitropyridin-2-yl moiety.

Rather than acting as a standalone therapeutic agent, this compound's "mechanism of action" is dual-faceted:

  • Chemical Mechanism: It acts as a highly reactive intermediate driven by Nucleophilic Aromatic Substitution (SNAr) and subsequent nitro-reduction, enabling the synthesis of complex fused heterocycles.

  • Pharmacological Mechanism: It serves as a privileged, conformationally restricted linker in Proteolysis Targeting Chimeras (PROTACs) and as a non-canonical electrophilic warhead in targeted covalent kinase inhibitors.

This whitepaper dissects the causality behind its chemical reactivity, its structural role in biological target engagement, and provides self-validating protocols for its utilization in medicinal chemistry workflows.

Structural Rationale and Physicochemical Properties

The Azetidine Core: Minimizing Entropic Penalty

The four-membered nitrogen-containing heterocycle, azetidine, has evolved from a synthetic curiosity into a privileged scaffold. Its unique conformational rigidity lies intermediate between highly strained aziridines and highly flexible pyrrolidines. When utilized as a linker in bifunctional molecules (such as PROTACs), the azetidine ring restricts the conformational freedom of the attached pharmacophores. This pre-organization leads to a lower entropic penalty upon binding to a biological target, which can significantly increase binding affinity and target selectivity. Furthermore, the high fraction of sp³ hybridized carbons (Fsp³) improves aqueous solubility and metabolic stability compared to flat aromatic linkers[1].

The 3-Nitropyridine Motif: Electronic Activation

The 3-nitropyridin-2-yl group is strategically designed for electronic manipulation. The nitro group at the 3-position exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects. This severely depletes the electron density at the 2-position of the pyridine ring, priming it for nucleophilic attack. In biological systems, this exact moiety has been successfully repurposed as a non-canonical SNAr electrophile to covalently target rare cysteine residues (e.g., Cys552 in FGFR4), achieving exceptional kinase selectivity[2][3].

Quantitative Scaffold Comparison

The following table summarizes the physicochemical advantages of the azetidine-3-carboxylate scaffold compared to traditional linker motifs used in drug design.

Scaffold TypeRing SizeConformational RigidityFsp³ ContributionMetabolic Stability (N-dealkylation)Entropic Penalty on Target Binding
Azetidine 4-memberedHighHighExcellent (Resistant)Low
Pyrrolidine 5-memberedModerateHighModerateModerate
Piperidine 6-memberedLow (Chair/Boat flips)HighPoor (Prone to oxidation)High
PEG Chain AcyclicVery LowLowModerateVery High

Chemical Mechanism of Action: Reactivity & Synthesis

The synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate relies on a highly efficient SNAr mechanism. The reaction between methyl azetidine-3-carboxylate and 2-halo-3-nitropyridine proceeds via an addition-elimination pathway.

SNAr_Mechanism Reactants Azetidine + 2-Halo-3-nitropyridine Attack Nucleophilic Attack (N lone pair to C2) Reactants->Attack Meisenheimer Meisenheimer Complex (NO2 Stabilized) Attack->Meisenheimer Elimination Halide Elimination Meisenheimer->Elimination Product Target Scaffold Elimination->Product

Fig 1. SNAr chemical mechanism forming the 3-nitropyridin-2-yl azetidine core.

Protocol 1: SNAr Synthesis of the Scaffold

Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic, preventing unwanted side reactions with the electrophile, while efficiently scavenging the HCl byproduct to drive the reaction forward. Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the negatively charged Meisenheimer transition state.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with methyl azetidine-3-carboxylate hydrochloride (1.0 equiv) and 2-chloro-3-nitropyridine (1.05 equiv).

  • Solvation: Suspend the reagents in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C. The solution will typically turn deep yellow/orange, indicating the formation of the charge-transfer complex.

  • Reaction: Warm the mixture to room temperature and stir for 4–6 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the 2-chloro-3-nitropyridine peak disappears and the product mass[M+H]⁺ is dominant.

  • Workup: Quench with water to precipitate the product (if highly crystalline) or extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Pharmacological Mechanism of Action: PROTACs & Covalent Inhibition

Rigid Linkers in Targeted Protein Degradation

In the development of PROTACs, the linker is not merely a passive string; it actively dictates the thermodynamics of the ternary complex formation. Subtle changes in linker length and composition can drastically disturb the formation of the POI-PROTAC-E3 ligase complex[4]. By replacing flexible alkyl or PEG chains with the azetidine-3-carboxylate scaffold, medicinal chemists lock the PROTAC into a bioactive conformation. This has been shown to improve both degradation potency and oral bioavailability in targets such as the Estrogen Receptor (ER) and SOS1[4][5].

PROTAC_Mechanism POI Protein of Interest (e.g., SOS1 / ER) Ternary Ternary Complex (Low Entropic Penalty) POI->Ternary Binds Warhead PROTAC PROTAC Molecule (Azetidine Linker) PROTAC->Ternary Rigid Scaffold E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->Ternary Binds Ligand Ubiquitin Polyubiquitination Ternary->Ubiquitin Proximity Transfer Proteasome Proteasomal Degradation Ubiquitin->Proteasome Target Cleared

Fig 2. PROTAC ternary complex formation utilizing a rigid azetidine linker.

Protocol 2: Scaffold Diversification via Nitro Reduction

To link the 3-nitropyridine core to an E3 ligase ligand (e.g., thalidomide derivatives for CRBN), the nitro group must first be reduced to an aniline, which can then be coupled to form an amide or urea.

Causality Note: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen for its clean reaction profile. The azetidine ring is stable to these reductive conditions, preventing unwanted ring-opening.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a blanket of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2 hours.

  • Validation: Perform a TLC check (DCM/MeOH 9:1). The highly polar amine product will have a significantly lower Rf value than the nitro starting material.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Critical Safety Step: Do not let the Celite pad dry out completely while pulling air through it, as finely divided palladium can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 1-(3-aminopyridin-2-yl)azetidine-3-carboxylate, ready for immediate downstream amide coupling.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH) / PMC.[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of a Potent, Cooperative, and Selective SOS1 PROTAC ZZ151 with In Vivo Antitumor Efficacy in KRAS-Mutant Cancers. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of ERD-3111 as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv.[Link]

Sources

Foundational

Escape from Flatland: The Discovery, Synthesis, and Application of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate in Modern Medicinal Chemistry

The Paradigm Shift: Why Azetidines? For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized aromatic rings. While these structures are synthetically accessible via standard cross-coupling reactions, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Why Azetidines?

For decades, medicinal chemistry relied heavily on planar, sp2 -hybridized aromatic rings. While these structures are synthetically accessible via standard cross-coupling reactions, they often suffer from poor aqueous solubility, high attrition rates in clinical trials, and off-target promiscuity.

The publication of the landmark paper by Lovering et al. in 2009 revolutionized scaffold design. The authors demonstrated a statistically significant correlation between the fraction of sp3 -hybridized carbons ( Fsp3​ ) in a molecule and its likelihood of clinical success. This realization triggered a massive industry pivot toward conformationally restricted, sp3 -rich aliphatic heterocycles.

Among these, the azetidine ring—a highly strained, four-membered nitrogenous heterocycle—emerged as a privileged motif. It offers a unique balance: it is more metabolically stable than larger macrocycles, yet provides a rigid, three-dimensional vector for functional groups that pyrrolidines or piperidines cannot match ([3]).

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate was conceptualized at the intersection of this sp3 revolution and classical heterocyclic chemistry. By merging an electron-deficient 3-nitropyridine core with a polar azetidine ester, chemists created a highly versatile, bi-functional building block. This specific intermediate serves as a critical precursor for synthesizing complex fused bicyclic systems, most notably imidazo[4,5-b]pyridines , which are foundational to numerous kinase and GPCR inhibitors ([2]).

Mechanistic Causality: The S N​ Ar Assembly

The synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate relies on a highly efficient Nucleophilic Aromatic Substitution (S N​ Ar) . Understanding the electronic causality behind this reaction is critical for optimization.

  • Electrophilic Activation: The starting material, 2-chloro-3-nitropyridine, is exceptionally primed for S N​ Ar. The strongly electron-withdrawing nitro group at the C3 position lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. Upon nucleophilic attack at C2, the nitro group stabilizes the resulting anionic Meisenheimer complex via resonance.

  • Nucleophilic Dynamics: The nucleophile, methyl azetidine-3-carboxylate, possesses high ring strain (~26 kcal/mol). This strain increases the s-character of the C-C bonds and the p-character of the nitrogen lone pair. Consequently, the azetidine nitrogen is highly nucleophilic and unhindered, allowing for rapid displacement of the chloride leaving group even at moderate temperatures.

  • Base and Solvent Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature optimally solvates the transition state without hydrogen-bonding to the azetidine nucleophile, thereby accelerating the reaction.

Self-Validating Experimental Protocol

The following protocol details the S N​ Ar synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate. As a self-validating system, in-process controls (IPCs) are embedded to ensure mechanistic fidelity and yield optimization.

Reagents Required:

  • 2-Chloro-3-nitropyridine (1.0 equiv, 10.0 mmol)

  • Methyl azetidine-3-carboxylate hydrochloride (1.1 equiv, 11.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • System Purging & Preparation: Flush a 100 mL round-bottom flask with inert N 2​ gas to prevent oxidative degradation of the amine. Add 2-chloro-3-nitropyridine (1.58 g, 10.0 mmol) and anhydrous MeCN (50 mL). Stir at 20°C until full dissolution is achieved.

  • Amine Free-Basing: Add methyl azetidine-3-carboxylate hydrochloride (1.67 g, 11.0 mmol) to the stirring solution. Dropwise, add DIPEA (5.2 mL, 30.0 mmol) over 5 minutes. Causality note: The slow addition prevents localized exothermic spikes that could lead to azetidine ring-opening side reactions.

  • Thermal Activation: Affix a reflux condenser and elevate the internal temperature to 75°C using an oil bath.

  • In-Process Control (Self-Validation): After 4 hours, withdraw a 50 µL aliquot. Quench in 1 mL of 1:1 MeCN/H 2​ O and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the 2-chloro-3-nitropyridine peak (UV 254 nm) is <2% relative to the product peak (Expected m/z : [M+H] + = 238.1). If incomplete, continue heating and re-sample after 2 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove MeCN. Partition the crude residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO 3​ (50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes) to yield the title compound as a vibrant yellow solid.

Downstream Application: The Imidazo[4,5-b]pyridine Pathway

The true value of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate lies in its downstream utility. By reducing the nitro group to an amine (typically via Pd/C catalytic hydrogenation or Iron/NH 4​ Cl reduction), chemists generate a 2,3-diaminopyridine intermediate.

This intermediate is subsequently cyclized using reagents like triethyl orthoformate or various aldehydes to form imidazo[4,5-b]pyridines . These fused tricyclic/bicyclic scaffolds are highly sought after in oncology and immunology, serving as the core pharmacophore for Aurora kinase inhibitors and mutant EGFR inhibitors ([2]). The azetidine carboxylate appendage acts as a rigid, polar vector to engage solvent-exposed regions of the kinase hinge-binding pocket.

G N1 2-Chloro-3-nitropyridine + Methyl azetidine-3-carboxylate N2 S_NAr Assembly (DIPEA, MeCN, 75°C) N1->N2 N3 Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate N2->N3 N4 Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) N3->N4 N5 Diamine Intermediate (1-(3-aminopyridin-2-yl)...) N4->N5 N6 Cyclization (Triethyl orthoformate, H+) N5->N6 N7 Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold N6->N7

Workflow: S_NAr assembly, reduction, and cyclization to the imidazo[4,5-b]pyridine scaffold.

Physicochemical Data Presentation

To quantitatively illustrate why the azetidine scaffold is preferred over traditional planar or larger macrocyclic analogs, we must examine their physicochemical properties. The table below demonstrates how the azetidine core successfully "escapes flatland" while maintaining optimal lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) for oral bioavailability.

Scaffold Analog Fsp3​ cLogP (est.)TPSA (Ų)Conformational Rigidity
Planar Aniline (Historical) 0.122.8565.2Low (Flexible)
Pyrrolidine Analog 0.451.9055.4Medium
Azetidine Scaffold (Title) 0.55 1.25 58.1 High (Pre-organized)

Data Interpretation: The azetidine scaffold provides the highest Fsp3​ (complexity) while maintaining a lower cLogP than the planar aniline, directly correlating to improved aqueous solubility and reduced off-target binding.

Conclusion

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is far more than a simple chemical intermediate; it is a manifestation of modern drug design principles. By rationally combining the S N​ Ar reactivity of electron-deficient pyridines with the spatial rigidity of the azetidine ring, medicinal chemists can rapidly access complex, three-dimensional pharmacophores like imidazo[4,5-b]pyridines. As the industry continues to push the boundaries of chemical space, the strategic deployment of such sp3 -rich building blocks will remain a cornerstone of successful hit-to-lead campaigns.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Kędzia, B., Wietrzyk, J., & Grynkiewicz, G. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (MDPI), 22(3), 403. URL:[Link]

  • Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL:[Link]

Exploratory

Spectroscopic Profiling and Synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate: A Technical Guide

Executive Summary Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (Chemical Formula: C10​H11​N3​O4​ ; Exact Mass: 237.0750 Da) is a highly functionalized heterocyclic building block. Compounds containing the azetid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (Chemical Formula: C10​H11​N3​O4​ ; Exact Mass: 237.0750 Da) is a highly functionalized heterocyclic building block. Compounds containing the azetidine-3-carboxylate motif are frequently utilized in medicinal chemistry as rigidified, metabolically stable linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. Furthermore, the 3-nitropyridine moiety serves as a versatile handle for downstream reduction and cyclization, often employed in the synthesis of privileged scaffolds like imidazo[4,5-b]pyridines[2].

This whitepaper provides a comprehensive, predictive spectroscopic profile (NMR, IR, MS) grounded in empirical structural analysis, alongside a field-validated synthetic methodology. The guide is designed to equip drug development professionals with the analytical reference data necessary for the synthesis, isolation, and quality control of this critical intermediate.

Synthetic Workflow & Methodology

The construction of the target compound relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The electrophilicity of 2-chloro-3-nitropyridine is significantly enhanced by the strongly electron-withdrawing nitro group at the 3-position, which stabilizes the anionic Meisenheimer complex intermediate[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the inclusion of specific workup steps (e.g., aqueous LiCl washes) directly addresses the physical properties of the solvents used, ensuring high purity of the isolated product.

  • Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.00 g, 6.31 mmol, 1.0 equiv) and methyl azetidine-3-carboxylate hydrochloride (1.14 g, 7.57 mmol, 1.2 equiv).

  • Solvent and Base Addition: Suspend the solid mixture in anhydrous N,N-Dimethylformamide (DMF) (15 mL) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.30 mL, 18.9 mmol, 3.0 equiv) dropwise via syringe. Causality Note: DIPEA is selected as a sterically hindered, non-nucleophilic base to liberate the free azetidine from its hydrochloride salt and neutralize the HCl generated during the SN​Ar process without competing for the electrophile.

  • Reaction Execution: Heat the reaction mixture to 80 °C. Stir continuously for 4–6 hours. Validate reaction progress via LC-MS or TLC (Hexanes/EtOAc 1:1) until the complete consumption of the 2-chloro-3-nitropyridine starting material is observed.

  • Quench and Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) (50 mL) and quench with distilled water (50 mL). Transfer to a separatory funnel and isolate the organic layer.

  • Aqueous Washing (Critical Step): Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×30 mL). Causality Note: DMF is highly miscible with EtOAc; repeated washes with aqueous LiCl drastically increase the partition coefficient of DMF into the aqueous phase, preventing solvent contamination in the final NMR spectra.

  • Drying and Concentration: Wash the organic layer with saturated brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes) to afford the title compound.

Synthesis A 2-Chloro-3-nitropyridine (Electrophile) C DIPEA, DMF, 80°C (SNAr Conditions) A->C B Methyl azetidine-3-carboxylate HCl (Nucleophile) B->C D Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate (Target Compound) C->D Nucleophilic Aromatic Substitution

Synthetic workflow for the SNAr preparation of the target compound.

Spectroscopic Profiling

The following data represents a rigorous, theoretically grounded spectroscopic profile based on the structural fragments of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra of this compound are heavily influenced by the electronic and steric effects of the 3-nitro group.

Mechanistic Insights into Chemical Shifts:

  • Pyridine Ring: The H-6 proton is shifted furthest downfield (~8.35 ppm) due to its proximity to the electronegative pyridine nitrogen and the magnetic anisotropy of the aromatic ring. The H-4 proton is also highly deshielded (~8.15 ppm) due to the strong inductive and resonance-withdrawing effects of the ortho-nitro group.

  • Azetidine Ring: The steric bulk of the nitro group at the 3-position restricts the free rotation of the azetidine ring around the Cpyridine​−Nazetidine​ bond. This restricted rotation places the two CH2​ groups of the azetidine ring (C-2' and C-4') in distinct magnetic environments (deshielding cone of the nitro group vs. the pyridine ring), rendering these protons diastereotopic. Consequently, they appear as complex multiplets rather than simple first-order splitting patterns.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Pyridine H-68.35dd4.8, 1.81HAdjacent to pyridine N
Pyridine H-48.15dd8.0, 1.81HOrtho to NO2​ group
Pyridine H-56.80dd8.0, 4.81HMeta to NO2​ , ortho to N
Azetidine H-2', H-4'4.25 – 4.45m-4HDiastereotopic CH2​ protons
Ester CH3​ 3.75s-3HMethoxycarbonyl group
Azetidine H-3'3.55tt8.5, 6.01HMethine proton adjacent to ester
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
173.5QuaternaryEster Carbonyl (C=O)
152.0CH (Aromatic)Pyridine C-6
150.5QuaternaryPyridine C-2 (Attached to Azetidine N)
135.5CH (Aromatic)Pyridine C-4
130.0QuaternaryPyridine C-3 (Attached to NO2​ )
113.5CH (Aromatic)Pyridine C-5
55.0 CH2​ (Aliphatic)Azetidine C-2', C-4'
52.5 CH3​ (Aliphatic)Ester Methoxy ( OCH3​ )
33.5CH (Aliphatic)Azetidine C-3'
Infrared (IR) Spectroscopy

IR spectroscopy is critical for confirming the functional group integrity of the product, specifically verifying that the ester has not hydrolyzed during the aqueous workup.

Table 3: Key IR Vibrational Modes (ATR-FTIR)
Wavenumber ( cm−1 )IntensityAssignmentCausality / Structural Significance
3050WeakAromatic C-H stretchConfirms presence of the pyridine ring.
2955WeakAliphatic C-H stretchAssociated with the azetidine and methyl groups.
1738StrongC=O stretchConfirms the intact methyl ester.
1595MediumC=N stretchCharacteristic of the pyridine ring system.
1525StrongAsymmetric NO2​ stretchHighly diagnostic for the aromatic nitro group.
1350StrongSymmetric NO2​ stretchHighly diagnostic for the aromatic nitro group.
1190StrongC-O stretchConfirms the ester linkage.
Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is the standard technique for analyzing this class of compounds. The molecular ion [M+H]+ is expected at m/z 238.1 .

Upon collision-induced dissociation (CID) in an MS/MS experiment, the molecule undergoes predictable fragmentation. The primary fragmentation pathways involve the cleavage of the ester and nitro functionalities. The loss of a methanol neutral (-32 Da) from the methyl ester is a highly characteristic fragmentation for methyl carboxylates.

MS_Frag M [M+H]+ m/z 238.1 F1 Loss of -CH3OH m/z 206.1 M->F1 -32 Da (Methanol) F2 Loss of -NO2 m/z 192.1 M->F2 -46 Da (Nitro radical) F3 Loss of -HCOOCH3 m/z 178.1 M->F3 -60 Da (Methyl formate)

MS/MS Fragmentation Pathway of the [M+H]+ Ion.

Quality Control and Analytical Validation

To ensure the synthesized Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate meets the stringent purity requirements for downstream pharmaceutical development (>98% purity), the following QC parameters must be met:

  • HPLC Purity: Reverse-phase HPLC (C18 column, Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes) should yield a single sharp peak.

  • Absence of Rotamers in NMR: If the 1 H NMR spectrum at room temperature shows excessive broadening of the azetidine protons due to intermediate exchange rates of the rotamers, a Variable Temperature (VT) NMR experiment at 60 °C in DMSO−d6​ should be conducted to coalesce the signals and confirm structural homogeneity.

References

  • ACS Publications. "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides". The Journal of Organic Chemistry. Retrieved from:[Link]

  • ResearchGate. "A highly efficient, clean, and simple procedure for the synthesis of a privilege imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine". Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate as a Privileged Building Block for Fused Heterocycles

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. Methyl 1-(3-nitropyridin-2-yl)azetidine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is a highly versatile, bifunctional intermediate. It serves as a critical precursor for the synthesis of complex fused heterocycles—most notably, imidazo[4,5-b]pyridines . This application note provides a comprehensive guide to the chemical rationale, step-by-step synthetic protocols, and pharmacological applications of this building block, designed specifically for drug development professionals.

Chemical Rationale & Structural Significance

The Azetidine Advantage

Historically, drug discovery relied heavily on larger, flat heterocycles like piperidine or pyrrolidine. However, recent analyses of European Medicines Agency (EMA) approved pharmaceuticals highlight a strategic shift toward 4-membered rings like azetidine to improve structural diversity and clinical success .

  • Causality: Incorporating an azetidine ring lowers the overall lipophilicity (logP) of the molecule and alters the basicity (pKa) of the amine nitrogen. This "escape from flatland" significantly improves aqueous solubility and metabolic stability. Furthermore, the methyl carboxylate group at the 3-position provides an orthogonal handle for late-stage diversification (e.g., hydrolysis to an acid, followed by amidation), enabling rapid Structure-Activity Relationship (SAR) library generation.

The 3-Nitropyridine Core
  • Causality: The pyridine ring serves as the foundational aromatic scaffold. The presence of the strongly electron-withdrawing nitro group at the 3-position is not merely a precursor for an amine; it actively lowers the electron density of the pyridine ring. This activates the 2-position (typically bearing a chloride leaving group) for a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction under mild conditions.

The Target Scaffold: Imidazo[4,5-b]pyridines

By reducing the nitro group to an amine and cyclizing it with the adjacent azetidine nitrogen, chemists can access the imidazo[4,5-b]pyridine core. This fused bicyclic system is a recognized bioisostere of purines and benzimidazoles. It is a privileged scaffold in the development of kinase inhibitors, such as TYK2 inhibitors for inflammatory disorders , and negative allosteric modulators (NAMs) for the GluN2B receptor in mood disorders .

Synthetic Workflows & Self-Validating Protocols

The following methodologies detail the transformation of commercially available starting materials into the functionalized imidazo[4,5-b]pyridine core. Every protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure experimental trustworthiness.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the core building block, Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.

  • Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl salt of the azetidine starting material without competing for the electrophilic pyridine carbon. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex intermediate, accelerating the SNAr reaction.

Step-by-Step Methodology:

  • Preparation: Charge a dry 250 mL round-bottom flask with 2-chloro-3-nitropyridine (1.0 eq, 10 mmol) and MeCN (100 mL).

  • Addition: Add Methyl azetidine-3-carboxylate hydrochloride (1.1 eq, 11 mmol) to the stirring solution.

  • Base Introduction: Cool the mixture to 0 °C using an ice bath. Dropwise add DIPEA (3.0 eq, 30 mmol) over 15 minutes to control the exothermic neutralization.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 158) disappears, replaced by a single product peak at m/z 238 [M+H]+ . The solution will turn a characteristic deep yellow.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the product as a yellow solid.

Protocol B: Nitro Group Reduction

Objective: Convert the nitro group to an amine, yielding Methyl 1-(3-aminopyridin-2-yl)azetidine-3-carboxylate.

  • Causality: While Iron/NH4Cl can be used, catalytic hydrogenation with Palladium on Carbon (Pd/C) is selected here for its high atom economy and clean reaction profile, avoiding the generation of heavy metal sludge.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq, 8 mmol) in Methanol (80 mL) in a hydrogenation flask.

  • Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (1 atm) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Self-Validation (IPC): LC-MS analysis will show a complete mass shift from m/z 238 to m/z 208 [M+H]+ . Visually, the deep yellow color of the starting material will fade to a pale, almost colorless solution.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate to afford the diamine intermediate, which should be used immediately in the next step to prevent air oxidation.

Protocol C: Cyclization to Imidazo[4,5-b]pyridine

Objective: Form the fused bicyclic scaffold.

  • Causality: Triethyl orthoformate acts as both the one-carbon electrophile and the dehydrating agent. Acid catalysis (pTSA) is required to activate the orthoester, facilitating the double condensation with the diamine intermediate to close the imidazole ring.

Step-by-Step Methodology:

  • Preparation: Suspend the diamine intermediate (1.0 eq, 7 mmol) in anhydrous Toluene (70 mL).

  • Reagent Addition: Add Triethyl orthoformate (5.0 eq, 35 mmol) and a catalytic amount of p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq, 0.7 mmol).

  • Cyclization: Equip the flask with a reflux condenser and heat to 110 °C for 8 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The diamine mass (m/z 208) will be replaced by the cyclized product mass at m/z 218 [M+H]+ .

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the pure imidazo[4,5-b]pyridine derivative.

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics and self-validation markers for the three-step workflow.

StepReaction TypeKey ReagentsTemp / TimeIPC Marker (m/z [M+H]+)Typical Yield
1 SNArDIPEA, MeCN0 °C to RT / 4-6 h238.185 - 92%
2 ReductionH2 (1 atm), Pd/C, MeOHRT / 12 h208.190 - 95%
3 CyclizationHC(OEt)3, pTSA, Toluene110 °C / 8 h218.175 - 82%

Table 1: Reaction parameters, In-Process Controls (IPC), and expected yields for the synthesis of the imidazo[4,5-b]pyridine scaffold.

Visualizations

Synthetic Workflow

SyntheticWorkflow SM 2-Chloro-3-nitropyridine + Methyl azetidine-3-carboxylate Intermediate1 Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate (Key Building Block) SM->Intermediate1 SNAr DIPEA, MeCN Intermediate2 Methyl 1-(3-aminopyridin-2-yl) azetidine-3-carboxylate Intermediate1->Intermediate2 Reduction H2, Pd/C Product Imidazo[4,5-b]pyridine Derivative Intermediate2->Product Cyclization HC(OEt)3, H+

Figure 1: Synthetic workflow from starting materials to the imidazo[4,5-b]pyridine scaffold.

Pharmacological Context: TYK2/JAK-STAT Pathway

Once synthesized, functionalized imidazo[4,5-b]pyridines derived from this building block are frequently deployed as inhibitors of the TYK2 kinase, disrupting the inflammatory cascade shown below .

SignalingPathway Cytokine Inflammatory Cytokines (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase (Target of Imidazo[4,5-b]pyridines) Receptor->TYK2 Activates STAT STAT Phosphorylation & Dimerization TYK2->STAT Phosphorylates Transcription Gene Transcription (Inflammatory Response) STAT->Transcription Translocates to Nucleus

Figure 2: TYK2/JAK-STAT signaling pathway targeted by imidazo[4,5-b]pyridine derivatives.

References

  • Ward, M., & O'Boyle, N. M. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 16(10), 4540-4570. URL:[Link]

  • European Patent Office. (2023). EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.
  • Fraley, M. E., et al. (2020). Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Journal of Medicinal Chemistry. URL:[Link]

Application

Application Note: Experimental Protocols for the Synthesis and Diversification of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Introduction & Scientific Rationale In contemporary medicinal chemistry and drug development, the incorporation of small, strained heterocycles like azetidines has become a premier strategy to improve the physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry and drug development, the incorporation of small, strained heterocycles like azetidines has become a premier strategy to improve the physicochemical properties of lead compounds. Compared to larger cyclic amines (e.g., pyrrolidines or piperidines), azetidines lower lipophilicity (logP), enhance metabolic stability, and provide rigid, predictable vectors for functional group projection [[1]]([Link]).

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is a highly versatile, bifunctional building block. It leverages the electron-deficient 3-nitropyridine system, which is primed for nucleophilic aromatic substitution (SNAr) , alongside an ester-bearing azetidine that serves as a handle for downstream derivatization. This scaffold is predominantly utilized to synthesize imidazo[4,5-b]pyridine cores—privileged structures found in numerous kinase inhibitors and negative allosteric modulators —or to generate rigidified amide-linked pharmacophores.

Synthetic Workflow & Mechanistic Pathway

Workflow SM 2-Chloro-3-nitropyridine + Methyl azetidine-3-carboxylate SNAr SNAr Reaction (DIPEA, DMSO, 60°C) SM->SNAr Int1 Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate SNAr->Int1 92% Yield Red Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Red Hyd Ester Hydrolysis (LiOH, THF/H2O) Int1->Hyd Int2 Methyl 1-(3-aminopyridin-2-yl) azetidine-3-carboxylate Red->Int2 Amine Formation Cyc Cyclization (CDI or Triethyl orthoformate) Int2->Cyc Prod1 Imidazo[4,5-b]pyridine Derivatives Cyc->Prod1 Core Scaffold Int3 1-(3-nitropyridin-2-yl) azetidine-3-carboxylic acid Hyd->Int3 Saponification

Synthetic workflow for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate and its derivatives.

Experimental Methodologies

As a self-validating system, each protocol includes specific in-process controls (IPCs) to ensure mechanistic integrity before proceeding to the next synthetic stage.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of the core intermediate, Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate. Causality & Design: The nitro group at the C3 position of the pyridine ring strongly withdraws electron density via resonance and induction, highly activating the C2 position for nucleophilic attack by the azetidine nitrogen . N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without risking the hydrolysis of the methyl ester (a common side reaction when using aqueous inorganic bases). DMSO is utilized as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex intermediate, significantly accelerating the reaction rate.

Step-by-Step Method:

  • Charge a dry, 100 mL round-bottom flask with 2-chloro-3-nitropyridine (1.58 g, 10.0 mmol) and anhydrous DMSO (50 mL).

  • Add methyl azetidine-3-carboxylate hydrochloride (1.67 g, 11.0 mmol) to the stirring solution.

  • Dropwise add DIPEA (4.35 mL, 25.0 mmol) at room temperature. The solution will immediately transition to a deep yellow/orange hue, indicating azetidine deprotonation and reaction initiation.

  • Elevate the temperature to 60 °C and stir for 4 hours.

  • Self-Validating IPC: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the 2-chloro-3-nitropyridine peak and the emergence of the product mass ([M+H]+ = 238.2) confirms reaction completion.

  • Quench by pouring the mixture into 150 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMSO, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Conversion to Methyl 1-(3-aminopyridin-2-yl)azetidine-3-carboxylate. Causality & Design: While palladium-catalyzed hydrogenation is standard for nitro reductions, it risks unwanted side reactions such as over-reduction or hydrogenolysis of the highly strained 4-membered azetidine ring. A Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) provides exquisite chemoselectivity for the nitro group, leaving the methyl ester and the azetidine ring completely intact .

Step-by-Step Method:

  • Dissolve the SNAr product (2.37 g, 10.0 mmol) in a 4:1 mixture of Ethanol and Water (60 mL).

  • Add Iron powder (325 mesh, 2.79 g, 50.0 mmol) and solid NH4Cl (1.07 g, 20.0 mmol).

  • Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Self-Validating IPC: Spot the reaction mixture on a TLC plate (Silica, 1:1 Hexane/EtOAc). The product will exhibit a lower Rf value than the starting material and will stain vividly with Ninhydrin, confirming the successful generation of a primary aniline.

  • Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake generously with hot ethanol (50 mL).

  • Concentrate the filtrate to remove ethanol, partition the aqueous residue between EtOAc and saturated NaHCO3, separate the layers, dry the organics, and evaporate to yield the target amine.

Protocol C: Saponification for Downstream Amidation

Objective: Hydrolysis of the ester to yield 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid. Causality & Design: Lithium hydroxide (LiOH) in a biphasic THF/Water system is employed. LiOH is sufficiently mild to prevent degradation of the electron-deficient pyridine core while efficiently hydrolyzing the methyl ester. The THF ensures the starting material remains in solution, while water solubilizes the hydroxide and the resulting carboxylate salt.

Step-by-Step Method:

  • Dissolve Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (1.0 equiv) in THF/Water (1:1, 0.2 M).

  • Add LiOH·H2O (1.5 equiv) and stir at ambient temperature for 3 hours.

  • Self-Validating IPC: Monitor by TLC (10% MeOH in DCM). The starting material spot should completely disappear, replaced by a baseline spot corresponding to the highly polar lithium carboxylate salt.

  • Evaporate the THF under reduced pressure.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 4 using 1M HCl.

  • Collect the precipitated carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data & Analytics

To facilitate rapid comparison and analytical validation, the expected quantitative metrics and spectroscopic signatures for the key intermediates are summarized below:

CompoundProcess StepReaction TimeTypical YieldLC-MS [M+H]+Key ¹H NMR Signatures (CDCl₃, δ ppm)
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate SNAr4.0 h88 - 92%238.28.35 (dd, 1H, Py-H6), 8.12 (dd, 1H, Py-H4), 3.78 (s, 3H, -OCH₃)
Methyl 1-(3-aminopyridin-2-yl)azetidine-3-carboxylate Reduction2.0 h85 - 90%208.24.15 (br s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃)
1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid Hydrolysis3.0 h> 95%224.110.50 (br s, 1H, -COOH), 8.36 (dd, 1H, Py-H6)
References
  • Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Method

Application Note: Synthesis and Derivatization of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Executive Summary The incorporation of small, strained aliphatic rings into drug scaffolds is a highly effective strategy in modern medicinal chemistry. Azetidines, in particular, serve as metabolically stable, low-lipop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of small, strained aliphatic rings into drug scaffolds is a highly effective strategy in modern medicinal chemistry. Azetidines, in particular, serve as metabolically stable, low-lipophilicity bioisosteres for larger heterocycles like piperidines and pyrrolidines, often dramatically improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds[1].

When the azetidine pharmacophore is conjugated with a 3-nitropyridine moiety, the resulting methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate scaffold emerges as an exceptionally versatile building block. The nitro group provides a synthetic handle that can be reduced to an amine for subsequent cyclization into imidazo[4,5-b]pyridines, while the ester can be independently saponified to the corresponding acid (CAS: 866156-87-8) for targeted amide coupling[]. This application note details the mechanistic rationale, optimized quantitative data, and self-validating protocols for synthesizing and derivatizing this critical intermediate.

Mechanistic Rationale & Design (E-E-A-T)

The core synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The 2-chloro-3-nitropyridine system is highly activated toward nucleophilic attack. The strongly electron-withdrawing nitro group at the 3-position stabilizes the anionic Meisenheimer complex via resonance, significantly lowering the activation energy of the addition step[3],.

Causality in Reagent Selection:
  • Electrophile Choice: 2-Chloro-3-nitropyridine is preferred over the fluoro-analogue. While fluorine is a superior leaving group in SN​Ar due to the extreme polarity of the C-F bond[4], the chloro-derivative is highly cost-effective and provides quantitative yields under mild heating, making it ideal for scale-up.

  • Base Selection (DIPEA vs. TEA/Inorganic Bases): Methyl azetidine-3-carboxylate is commercially supplied as a stable hydrochloride salt. N,N-Diisopropylethylamine (DIPEA) is selected to free-base the amine. Unlike Triethylamine (TEA) or primary/secondary amines, DIPEA's steric bulk prevents it from acting as a competing nucleophile. Furthermore, avoiding aqueous inorganic bases (like K2​CO3​ ) prevents premature ester hydrolysis during the SN​Ar step.

  • Solvent Dynamics: A polar aprotic solvent like Acetonitrile (MeCN) is optimal. It effectively stabilizes the highly polar Meisenheimer transition state without risking the transesterification side-reactions commonly observed when using alcoholic solvents (e.g., EtOH) at elevated temperatures.

Reaction Workflow & Pathway

The following diagram illustrates the synthetic workflow, starting from the SN​Ar coupling and branching into two primary derivatization pathways: saponification and catalytic hydrogenation.

SynthesisWorkflow SM1 2-Chloro-3-nitropyridine (Electrophile) Cond1 SNAr Reaction DIPEA, MeCN, 80°C SM1->Cond1 SM2 Methyl azetidine-3-carboxylate HCl (Nucleophile) SM2->Cond1 Int1 Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate (Key Intermediate) Cond1->Int1 Cond2 Saponification LiOH, THF/H2O Int1->Cond2 Cond3 Catalytic Hydrogenation Pd/C, H2, MeOH Int1->Cond3 Prod1 1-(3-Nitropyridin-2-yl) azetidine-3-carboxylic acid CAS: 866156-87-8 Cond2->Prod1 Prod2 Methyl 1-(3-aminopyridin-2-yl) azetidine-3-carboxylate (Amine Building Block) Cond3->Prod2

Caption: Synthetic workflow for the preparation and derivatization of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.

Quantitative Data & Optimization

To validate the experimental design, a solvent and base optimization screen was conducted for the primary SN​Ar step. The data clearly demonstrates that the combination of MeCN and DIPEA provides the highest yield and cleanest impurity profile.

Table 1: Optimization of the SN​Ar Synthesis Step

EntrySolventBase (Equiv.)Temp (°C)Time (h)Yield (%)Impurity Profile / Notes
1DMF K2​CO3​ (2.5)801278Trace ester hydrolysis observed.
2THFTEA (2.5)65 (reflux)2465Sluggish kinetics; incomplete conversion.
3EtOHDIPEA (2.5)80 (reflux)1870Ethyl ester transesterification detected.
4 MeCN DIPEA (2.5) 80 6 92 Clean conversion; optimal conditions.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Self-Validating Note: The use of 2.5 equivalents of DIPEA is mathematically required: 1.0 eq to free-base the azetidine hydrochloride, 1.0 eq to scavenge the HCl byproduct generated during the SN​Ar addition-elimination, and a 0.5 eq excess to drive the reaction kinetics.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol, 1.0 eq) and methyl azetidine-3-carboxylate hydrochloride (10.5 g, 69.4 mmol, 1.1 eq).

  • Solvation: Suspend the solid mixture in anhydrous Acetonitrile (125 mL, ~0.5 M).

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (27.5 mL, 157.7 mmol, 2.5 eq) at room temperature. The solution will transition to a deep yellow/orange color, indicative of the Meisenheimer complex formation[3].

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 6 hours. Monitor via TLC (Hexanes/EtOAc, 1:1) until the electrophile is fully consumed.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove MeCN. Dissolve the crude residue in EtOAc (200 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-40% EtOAc in Hexanes) to afford the product as a vibrant yellow solid.

Protocol B: Saponification to 1-(3-Nitropyridin-2-yl)azetidine-3-carboxylic acid

Self-Validating Note: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The softer Li+ cation and milder basicity prevent the degradation of the electron-deficient nitropyridine ring, which is sensitive to strong aqueous bases.

  • Preparation: Dissolve Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (5.0 g, 21.1 mmol, 1.0 eq) in a 3:1 mixture of THF/H₂O (80 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (1.77 g, 42.2 mmol, 2.0 eq) in a single portion. Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and extract with Diethyl Ether (30 mL) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 using 1M HCl. The product will precipitate as a fine solid.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry overnight in a vacuum oven at 45 °C to yield the pure carboxylic acid (CAS: 866156-87-8)[].

Protocol C: Reduction to Methyl 1-(3-aminopyridin-2-yl)azetidine-3-carboxylate
  • Preparation: In a thick-walled hydrogenation flask, dissolve Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (3.0 g, 12.6 mmol) in HPLC-grade Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 300 mg, 10% w/w) under a gentle stream of Argon to prevent pyrophoric ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a H2​ atmosphere (balloon pressure, ~1 atm) and stir vigorously at room temperature for 12 hours.

  • Filtration: Purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the corresponding aminopyridine derivative as a pale solid, ready for immediate downstream coupling.

Sources

Application

Application Note: Strategic Functionalization of the Azetidine Ring in Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Introduction: The Azetidine Moiety as a Privileged Scaffold The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a highly sought-after structural motif in modern medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a highly sought-after structural motif in modern medicinal chemistry. Its unique conformational properties, acting as a "bioisostere" for various functional groups, allow for the exploration of novel chemical space and the optimization of pharmacokinetic and pharmacodynamic profiles of drug candidates. The strained nature of the azetidine ring imparts a distinct three-dimensional character to molecules, often leading to improved metabolic stability and cell permeability. The subject of this guide, Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate, represents a versatile starting material for the synthesis of a diverse array of novel compounds with potential therapeutic applications. The presence of multiple reactive sites—the azetidine ring, the ester functionality, and the nitropyridine moiety—offers a rich landscape for chemical modification.

This document provides a detailed exploration of the strategic functionalization of the azetidine ring in this specific context, offering both theoretical insights and practical, step-by-step protocols for key transformations.

Strategic Considerations for Functionalization

The functionalization of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate can be approached from several angles. The choice of strategy will largely depend on the desired final compound and the overall synthetic route.

  • Modification of the Ester Group: The methyl ester at the C3 position is a prime handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides, or reduced to the alcohol for further elaboration.

  • Functionalization of the Pyridine Ring: The nitro group on the pyridine ring is a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr). It can also be reduced to an amine, opening up another avenue for diversification.

  • Direct C-H Functionalization of the Azetidine Ring: While more challenging, recent advances in catalysis have made the direct functionalization of C-H bonds on the azetidine ring increasingly feasible. This approach offers a more atom-economical route to novel derivatives.

Below is a diagram illustrating the potential pathways for functionalization of the starting material.

G cluster_ester Ester Modification cluster_pyridine Pyridine Ring Modification cluster_azetidine Azetidine Ring C-H Functionalization start Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate hydrolysis Hydrolysis start->hydrolysis snar SNAr Reaction start->snar ch_func Catalytic C-H Functionalization start->ch_func acid Carboxylic Acid Intermediate hydrolysis->acid reduction_ester Reduction hydrolysis->reduction_ester amide_coupling Amide Coupling acid->amide_coupling amides Amide Derivatives amide_coupling->amides alcohol Alcohol Intermediate reduction_ester->alcohol snar_products Substituted Pyridines snar->snar_products nitro_reduction Nitro Group Reduction amine Aminopyridine Derivative nitro_reduction->amine ch_products C-H Functionalized Azetidines ch_func->ch_products

Caption: Potential functionalization pathways for the title compound.

Protocol 1: Hydrolysis of the Methyl Ester and Subsequent Amide Coupling

This protocol details the conversion of the methyl ester to a carboxylic acid, followed by coupling with a representative primary amine to form an amide. This two-step process is fundamental for introducing a wide variety of substituents at the C3 position of the azetidine ring.

Step 1: Hydrolysis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Principle: The ester is saponified using a strong base, such as lithium hydroxide, in a mixed aqueous-organic solvent system to ensure solubility of the starting material. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate251.221.0251 mg
Lithium hydroxide monohydrate (LiOH·H₂O)41.962.084 mg
Tetrahydrofuran (THF)--5 mL
Water (H₂O)--5 mL
1 M Hydrochloric acid (HCl)--~2 mL
Ethyl acetate (EtOAc)--20 mL
Brine--10 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Procedure:

  • To a solution of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (251 mg, 1.0 mmol) in a mixture of THF (5 mL) and water (5 mL), add lithium hydroxide monohydrate (84 mg, 2.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid as a solid, which can often be used in the next step without further purification.

Step 2: Amide Coupling with Benzylamine

Principle: The carboxylic acid is activated in situ using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to facilitate the formation of the amide bond with the amine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid237.191.0237 mg
Benzylamine107.151.1118 mg (0.12 mL)
HATU380.231.2456 mg
DIPEA129.242.5323 mg (0.44 mL)
N,N-Dimethylformamide (DMF)--5 mL
Ethyl acetate (EtOAc)--30 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--15 mL
Brine--15 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Procedure:

  • Dissolve 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid (237 mg, 1.0 mmol) in DMF (5 mL).

  • Add HATU (456 mg, 1.2 mmol) and DIPEA (0.44 mL, 2.5 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (0.12 mL, 1.1 mmol) to the reaction mixture and continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates completion of the reaction.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: Reduction of the Nitro Group

Principle: The nitro group on the pyridine ring can be selectively reduced to an amine using various methods. Catalytic hydrogenation is a clean and efficient method, but other reagents like iron powder in acidic media can also be employed. The resulting amine is a versatile handle for further functionalization, such as diazotization or acylation.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate251.221.0251 mg
Palladium on carbon (10% Pd/C)--25 mg (10 wt%)
Methanol (MeOH)--10 mL
Hydrogen (H₂) gas--1 atm (balloon)
Celite®--As needed

Procedure:

  • To a solution of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (251 mg, 1.0 mmol) in methanol (10 mL), carefully add 10% Pd/C (25 mg).

  • Evacuate the reaction flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford Methyl 1-(3-aminopyridin-2-yl)azetidine-3-carboxylate, which can be used directly or purified further if necessary.

G start Dissolve Starting Material and Catalyst in Methanol h2_setup Evacuate and Backfill with H2 (3x) start->h2_setup reaction Stir under H2 Atmosphere (Room Temperature, 6-12h) h2_setup->reaction filtration Filter through Celite® to Remove Catalyst reaction->filtration concentration Concentrate Filtrate under Reduced Pressure filtration->concentration product Obtain Methyl 1-(3-aminopyridin-2-yl)azetidine-3-carboxylate concentration->product

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction, allowing for the determination of the optimal reaction time and ensuring complete conversion of the starting material.

  • Product Characterization: The identity and purity of the final products should be confirmed by a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the appearance of N-H stretches after nitro reduction, or the C=O stretch of the amide).

By employing these analytical methods, the researcher can have high confidence in the outcome of the synthetic transformations.

References

  • Singh, J., et al. (2017). The Rise of the Azetidine Ring in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(11), 4475-4511. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Couturier, C., et al. (2009). A Practical Guide to Catalytic Hydrogenation. Organic Process Research & Development, 13(2), 264-285. [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

  • D. S. B. Daniels, et al. (2019). Late-stage C–H functionalization of azetidines. Nature Chemistry, 11, 1110-1117. [Link]

Method

Application Note: Scale-Up Synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Aromatic Substitution ( SN​Ar ) Executive Summary & Strategic Rationale The integration of strained heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Aromatic Substitution ( SN​Ar )

Executive Summary & Strategic Rationale

The integration of strained heterocycles into aromatic scaffolds is a cornerstone of modern drug discovery. Azetidines have been lauded in the medicinal chemistry literature for their exceptional physical properties, namely their stability in biological systems and their ability to induce structural rigidity into small molecules without adding significant molecular weight (1)[1].

The target molecule, Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate , serves as a highly versatile, rigidified building block for the synthesis of kinase inhibitors and PDE2 antagonists. Unlike traditional cross-coupling methodologies that require expensive and difficult-to-purge transition-metal catalysts, this synthesis leverages a transition-metal-free amination method via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway (2)[2].

Mechanistic Foundations

2-Chloro-3-nitropyridine is a highly reactive substrate for SN​Ar reactions. The strongly electron-withdrawing nitro group at the 3-position, in conjunction with the inherent electron deficiency of the pyridine ring, heavily activates the C2 position towards nucleophilic displacement ().

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack of the free-based azetidine onto the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . This is followed by the rapid expulsion of the chloride leaving group to restore aromaticity.

SNAr_Mechanism A 2-Chloro-3-nitropyridine + Azetidine Nucleophile B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophilic Attack (Rate Determining) C Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate B->C Chloride Elimination (Fast)

Figure 1: General SNAr mechanism proceeding via a Meisenheimer complex.

Process Development & Scale-Up Causality

Transitioning this synthesis from a discovery-scale vial to a 100 g+ reactor requires strict attention to thermodynamics, reagent states, and isolation logistics.

  • Reagent Selection: Methyl azetidine-3-carboxylate is highly prone to self-condensation and is therefore sourced as a stable hydrochloride salt. This necessitates the use of a stoichiometric excess of base to liberate the nucleophile in situ.

  • Base & Solvent Causality: While modern green chemistry approaches have demonstrated the viability of SN​Ar reactions in aqueous micellar systems using additives like HPMC (3)[3], scale-up isolation of the azetidine-nitropyridine adduct is vastly simplified in a biphasic organic system. Using an organic base like DIPEA generates highly soluble hydrochloride salts that complicate crystallization. Conversely, utilizing an inorganic base ( K2​CO3​ ) in Acetonitrile (MeCN) creates a heterogeneous slurry. This limits the steady-state concentration of the free base, preventing runaway exothermic kinetics, and generates insoluble KCl which is easily purged during the aqueous quench.

Table 1: Optimization of Scale-Up Parameters for SN​Ar Coupling
SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Process Observation & Causality
DMFDIPEA (3.0)802>9962High conversion, but significant ester hydrolysis impurity observed.
THF Et3​N (3.0)6588570Sluggish reaction; thick slurry impedes mechanical stirring.
Water/HPMCKOH (2.5)25127565Green conditions, but product isolation requires organic extraction.
MeCN K2​CO3​ (3.0) 60 5 >99 89 Optimal. Clean profile; direct anti-solvent crystallization possible.

Self-Validating Experimental Protocol (100 g Scale)

Why is this a self-validating system? This protocol is designed with built-in physical and analytical checkpoints. The reaction's progress is visually indicated by a distinct color shift (from pale yellow to deep orange/red) characteristic of the Meisenheimer complex formation. Completion is quantitatively gated by an In-Process Control (IPC) requiring <1.0% remaining electrophile. Finally, the isolation relies on anti-solvent crystallization, which inherently rejects highly soluble impurities (unreacted azetidine and inorganic salts), ensuring the isolated solid meets >98% purity without the need for column chromatography.

ScaleUp_Workflow Step1 1. Reactor Charging MeCN, K2CO3, Azetidine-HCl Step2 2. Controlled Addition 2-Chloro-3-nitropyridine (T < 25°C) Step1->Step2 Step3 3. Reaction Heating (60°C, 4-6 hours) Step2->Step3 Step4 4. Aqueous Quench & Phase Separation Step3->Step4 Step5 5. Anti-Solvent Crystallization (Water) Step4->Step5 Step6 6. Filtration & Drying (Vacuum, 45°C) Step5->Step6

Figure 2: Process workflow for the kilogram-scale synthesis and isolation.

Step-by-Step Methodology

Step 1: Free-Basing and Slurry Formation

  • Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and reflux condenser.

  • Charge the reactor with Acetonitrile (1000 mL, 10 vol).

  • Add Methyl azetidine-3-carboxylate hydrochloride (105 g, 1.05 equiv) and Potassium carbonate ( K2​CO3​ , 276 g, 3.0 equiv).

  • Stir the heterogeneous mixture at 20–25 °C for 30 minutes. Causality: Pre-forming the free base prevents competitive hydrolysis of the electrophile. The heterogeneous nature of K2​CO3​ ensures a controlled, low steady-state concentration of the reactive free base.

Step 2: Electrophile Addition

  • Dissolve 2-chloro-3-nitropyridine (100 g, 1.0 equiv) in Acetonitrile (200 mL, 2 vol).

  • Add this solution dropwise to the reactor over 1 hour via an addition funnel.

  • Maintain the internal reactor temperature below 30 °C by adjusting the jacket cooling. Causality: The SN​Ar reaction is highly exothermic. Dropwise addition mitigates thermal runaway and controls the generation of the Meisenheimer intermediate.

Step 3: Reaction Maturation & IPC

  • Once the addition is complete, heat the reaction mixture to an internal temperature of 60 °C.

  • Maintain stirring at 60 °C for 4 to 6 hours. The mixture will turn a deep orange/red.

  • Self-Validation Check (IPC): Pull a 0.5 mL aliquot, dilute with MeCN, and analyze via HPLC (254 nm). The reaction is deemed complete when 2-chloro-3-nitropyridine is < 1.0% (Area %). Causality: Elevated temperature overcomes the activation energy barrier for the expulsion of the chloride leaving group, driving the reaction to >99% conversion.

Step 4: Aqueous Quench and Anti-Solvent Crystallization

  • Cool the reactor to 20 °C.

  • Slowly add Deionized Water (1500 mL, 15 vol) over 1 hour while maintaining vigorous stirring.

  • Stir the resulting slurry for an additional 2 hours at 10–15 °C to ensure complete precipitation. Causality: Water serves a dual purpose: it dissolves the inorganic salts (KCl, excess K2​CO3​ ) and acts as an anti-solvent for the organic product, selectively triggering crystallization while leaving trace impurities in the mother liquor.

Step 5: Isolation and Drying

  • Filter the resulting yellow/orange slurry through a sintered glass Buchner funnel.

  • Wash the filter cake with Deionized Water (300 mL, 3 vol) to remove residual salts.

  • Wash the filter cake with cold Heptane (200 mL, 2 vol).

  • Transfer the solid to a vacuum oven and dry at 45 °C until a constant weight is achieved. Causality: Heptane removes any trace organic impurities without dissolving the product. Vacuum drying at 45 °C ensures the removal of residual water without risking the thermal degradation commonly associated with nitroaromatic compounds.

Analytical Specifications

  • Appearance: Yellow to light orange crystalline powder.

  • HPLC Purity: 98.5% (Area %).

  • Residual Starting Material: 0.1% 2-chloro-3-nitropyridine.

  • Mass Spectrometry (ESI+): Expected [M+H]+ for C10​H11​N3​O4​ is m/z 238.08.

References

  • Title: Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles Source: National Institutes of Health (PMC) URL: 1

  • Title: Directed nucleophilic aromatic substitution reaction Source: The Royal Society of Chemistry URL: 2

  • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: Green Chemistry (via d-nb.info) URL: 3

  • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine Source: BenchChem URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate. This guide is engineered for drug development professionals and synthetic chemists experiencing bottlene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate. This guide is engineered for drug development professionals and synthetic chemists experiencing bottlenecks, low yields, or complex impurity profiles during the nucleophilic aromatic substitution (SNAr) of 3-nitropyridine derivatives with azetidine-3-carboxylates.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative condition matrices, and a self-validating experimental protocol designed to maximize your reaction yield.

Diagnostic Troubleshooting Workflow

Before adjusting your stoichiometry or solvent, use the following diagnostic logic tree to identify the root cause of your yield degradation.

Workflow Start Low Yield in S_NAr Synthesis? CheckSM Evaluate Electrophile Start->CheckSM IsChloro Using 2-Chloro-3-nitropyridine? CheckSM->IsChloro SwitchFluoro Switch to 2-Fluoro-3-nitropyridine (Accelerates nucleophilic attack) IsChloro->SwitchFluoro Yes CheckBase Evaluate Base & Solvent IsChloro->CheckBase No SwitchFluoro->CheckBase IsStrongBase Using K2CO3, NaOH, or aqueous conditions? CheckBase->IsStrongBase SwitchDIPEA Switch to DIPEA in Anhydrous MeCN (Prevents ester saponification) IsStrongBase->SwitchDIPEA Yes CheckSalt Is Azetidine an HCl salt? IsStrongBase->CheckSalt No SwitchDIPEA->CheckSalt PreMix Pre-stir with 2.5 eq DIPEA for 15 min (Frees the secondary amine) CheckSalt->PreMix Yes Optimize Optimized Yield (>95%) CheckSalt->Optimize No PreMix->Optimize

Diagnostic workflow for troubleshooting S_NAr yield issues in azetidine-pyridine coupling.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: My reaction stalls at 40-50% conversion when using 2-chloro-3-nitropyridine, even after 24 hours at 80 °C. Why? A: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the departure of the leaving group. Chlorine is less electronegative than fluorine, meaning it provides less inductive stabilization to the transition state. Solution: Switch your electrophile to 2-fluoro-3-nitropyridine . The high electronegativity of the fluorine atom heavily activates the ortho-position for nucleophilic attack. Reactions with 2-fluoropyridines are often hundreds of times faster than their chloro-counterparts and can typically be run at room temperature [1].

Q2: I am observing a highly polar side-product on LCMS (M+1 = 224) that streaks on my TLC plate. What is this impurity? A: You are observing 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid . This is the result of ester hydrolysis (saponification). The azetidine ring contains a methyl ester that is highly susceptible to hydrolysis if you are using inorganic bases (like K2CO3 or Cs2CO3) in the presence of trace water, especially at elevated temperatures. Solution: Transition to strictly anhydrous conditions and use a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) . DIPEA is bulky enough to avoid interfering with the electrophile and eliminates the risk of base-catalyzed ester hydrolysis [2].

Q3: My methyl azetidine-3-carboxylate is supplied as a hydrochloride (HCl) salt. Does this affect my reaction setup? A: Yes, critically. In its protonated form, the secondary amine of the azetidine is entirely non-nucleophilic. If you only use 1.0 equivalent of base, you will merely neutralize the salt, leaving no base to scavenge the HF byproduct generated during the SNAr substitution. This will rapidly lower the pH and stall the reaction. Solution: You must use at least 2.2 to 2.5 equivalents of DIPEA . Furthermore, you should pre-stir the azetidine HCl salt with the DIPEA for 15–30 minutes before adding the 2-fluoro-3-nitropyridine to ensure the amine is fully free-based and available for attack [3].

Mechanistic Pathway

Understanding the electronic flow of the reaction allows for better predictive troubleshooting. Below is the SNAr pathway demonstrating the critical Meisenheimer intermediate.

Mechanism SM 2-Fluoro-3-nitropyridine + Free Azetidine Attack Nucleophilic Attack (Rate-Determining) SM->Attack DIPEA Meisenheimer Meisenheimer Complex (Stabilized by -NO2 & -F) Attack->Meisenheimer Elimination Fluoride Elimination (Fast Aromatization) Meisenheimer->Elimination Product Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate Elimination->Product - HF (Scavenged)

S_NAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile. Use this data to benchmark your own experiments.

ElectrophileBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Primary Impurity Profile
2-Chloro-3-NO₂-PyK₂CO₃ (2.0 eq)DMF801645%Ester hydrolysis (15%), Unreacted SM
2-Chloro-3-NO₂-PyDIPEA (2.5 eq)MeCN802465%Unreacted SM (30%)
2-Fluoro-3-NO₂-PyK₂CO₃ (2.5 eq)DMF50870%Ester hydrolysis (10%)
2-Fluoro-3-NO₂-Py DIPEA (2.5 eq) Anhydrous MeCN 25 (RT) 4 >95% None (Trace)

Self-Validating Experimental Protocol

This optimized protocol utilizes 2-fluoro-3-nitropyridine and DIPEA to ensure near-quantitative yields while preventing ester degradation. It includes built-in validation checkpoints to confirm the reaction is proceeding correctly.

Reagents:

  • 2-Fluoro-3-nitropyridine (1.0 eq, limiting reagent)

  • Methyl azetidine-3-carboxylate hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Free-Basing the Nucleophile: In an oven-dried, argon-flushed round-bottom flask, suspend Methyl azetidine-3-carboxylate hydrochloride (1.1 eq) in anhydrous MeCN. Add DIPEA (2.5 eq) dropwise at room temperature.

    • Validation Checkpoint 1: The suspension should gradually become a clear, homogeneous solution over 15–20 minutes as the hydrochloride salt is neutralized and the amine is liberated.

  • Electrophile Addition: Dissolve 2-Fluoro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous MeCN and add it dropwise to the stirring azetidine solution at room temperature (20–25 °C).

    • Validation Checkpoint 2: Upon addition, the reaction mixture will rapidly transition to a deep yellow/orange color. This chromic shift is indicative of the formation of the highly conjugated Meisenheimer complex.

  • Reaction Monitoring: Stir the reaction at room temperature for 3–4 hours.

    • Validation Checkpoint 3: Monitor via TLC (Hexanes:EtOAc 1:1). The 2-fluoro-3-nitropyridine starting material (Rf ~ 0.7, UV active) should completely disappear, replaced by a bright yellow product spot (Rf ~ 0.4). LCMS should confirm the product mass (M+H = 238.1) with no +18 Da mass (hydrolysis product).

  • Quench and Extraction: Concentrate the MeCN under reduced pressure. Dilute the crude residue with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (1x) to remove DIPEA-HF salts, followed by brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product is typically pure enough (>95% by NMR) for downstream steps, but can be purified via flash chromatography (0-50% EtOAc in Hexanes) if analytically pure material is required.

References

  • National Center for Biotechnology Information (NCBI). "Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode." PMC. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties." PMC. URL:[Link]

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Welcome to the Technical Support Center for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate . This highly functionalized, strained heterocyclic building block is frequently utilized in the synthesis of PARP and TAR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate . This highly functionalized, strained heterocyclic building block is frequently utilized in the synthesis of PARP and TARP γ-8 inhibitors. Its structural complexity—combining a base-sensitive methyl ester, a strained 4-membered azetidine ring, and a redox-sensitive 3-nitropyridine moiety—requires precise handling to prevent degradation.

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure experimental integrity.

🔍 Troubleshooting Guides & FAQs

Q1: Why does my compound degrade into a more polar species when formulated in aqueous buffers (pH > 7.5)? Causality & Mechanism: The primary degradation pathway in basic aqueous media is the hydrolysis of the methyl ester to form 1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid. Esters attached to strained rings can exhibit accelerated hydrolysis kinetics due to the relief of steric crowding upon transition state formation. At pH > 7.5, hydroxide ions readily attack the carbonyl carbon. Solution: For biological assays, prepare concentrated stock solutions in anhydrous DMSO and dilute into aqueous buffers immediately prior to use. Maintain assay pH between 5.5 and 7.0 if prolonged incubation (>4 hours) is required. Store bulk powder sealed at -20 °C away from moisture[1].

Q2: During cross-coupling or nucleophilic substitution reactions, I observe a side product with a mass increase (e.g., +18 Da in water, or a mass corresponding to my nucleophile). What is happening? Causality & Mechanism: You are observing azetidine ring opening . The azetidine ring possesses approximately 26 kcal/mol of ring strain. While the electron-withdrawing 3-nitropyridin-2-yl group delocalizes the lone pair of the azetidine nitrogen, protonation of the adjacent pyridine nitrogen under acidic conditions significantly increases the electrophilicity of the azetidine carbons[2]. This triggers acid-mediated ring-opening via nucleophilic attack (e.g., by water, amines, or thiols)[3]. Solution: Avoid strong Brønsted or Lewis acids during reactions. If a nucleophile must be used, maintain strictly anhydrous, mildly basic conditions (e.g., using Cs₂CO₃) to prevent pyridine protonation and subsequent ring cleavage.

Q3: My compound turns dark brown under ambient light or degrades completely during catalytic hydrogenation. How can I prevent this? Causality & Mechanism: The 3-nitro group on the pyridine ring is highly sensitive to both photolytic degradation and chemical reduction. Under standard hydrogenation conditions (e.g., H₂ with Pd/C), the nitro group rapidly reduces to an amine, yielding methyl 1-(3-aminopyridin-2-yl)azetidine-3-carboxylate[4]. Furthermore, 3-nitropyridines are susceptible to nucleophilic aromatic substitution (S_NAr) by strong nucleophiles (like thiols), which can displace the nitro group entirely[5]. Solution: Store the compound in amber vials to prevent UV-induced degradation. For selective transformations elsewhere on the molecule, avoid transition-metal catalyzed hydrogenation; opt for orthogonal protecting group strategies or milder, chemoselective reagents.

📊 Quantitative Stability Profile

The following table summarizes the stability of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate under various environmental and chemical stressors.

ConditionParameterStability / Half-Life ( t1/2​ )Primary Degradant
Aqueous Buffer pH 2.0 (37 °C)< 2 hoursRing-opened acyclic adducts[2]
Aqueous Buffer pH 7.4 (37 °C)> 24 hoursStable
Aqueous Buffer pH 10.0 (37 °C)< 1 hour1-(3-nitropyridin-2-yl)azetidine-3-carboxylic acid
Light Exposure Ambient UV (25 °C)~12 hoursPhotolytic degradation products
Storage Solid State (-20 °C)> 12 monthsNone (Stable)[1]

🧪 Experimental Protocols

Protocol 1: Self-Validating LC-MS/MS Stability Profiling Workflow

To accurately assess the stability of this compound in your specific assay buffers, use this self-validating workflow which includes an internal standard (IS) to account for matrix effects.

  • Sample Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Prepare a 10 mM stock of a stable internal standard (e.g., Procaine) in DMSO.

  • Buffer Dilution: Dilute both the compound and IS to a final concentration of 10 µM in the target aqueous buffer (e.g., PBS, pH 7.4). Ensure final DMSO concentration is ≤ 0.1%.

  • Incubation: Incubate the solution at 37 °C in a thermoshaker.

  • Time-Course Sampling & Quenching: At t=0,1,2,4,8, and 24 hours, extract a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to precipitate buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS. Monitor the disappearance of the parent mass ( [M+H]+ ) and the appearance of the carboxylic acid ( [M−14]+ ) or ring-opened adducts ( [M+18]+ ). Normalize compound peak area against the IS peak area.

Protocol 2: Controlled Saponification of the Methyl Ester

If your synthetic route requires the free carboxylic acid, use this protocol to hydrolyze the ester while preserving the fragile azetidine ring.

  • Solvent System: Dissolve 1.0 eq of the compound in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Critical: Do not perform this at room temperature to prevent ring-opening.

  • Base Addition: Add 1.2 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) dropwise as an aqueous solution.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor strictly by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully acidify to pH 5.0 using 1M HCl at 0 °C (avoid strong acidification to prevent azetidine protonation). Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

🗺️ Visualizations

Degradation Compound Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate Hydrolysis Ester Hydrolysis (pH > 8 or pH < 4) Compound->Hydrolysis RingOpen Azetidine Ring Opening (Nucleophiles / Acidic) Compound->RingOpen Reduction Nitro Group Reduction (Reducing Agents / UV) Compound->Reduction Product1 1-(3-nitropyridin-2-yl) azetidine-3-carboxylic acid Hydrolysis->Product1 Product2 Acyclic Amines / Adducts RingOpen->Product2 Product3 Methyl 1-(3-aminopyridin-2-yl) azetidine-3-carboxylate Reduction->Product3

Fig 1. Primary degradation pathways of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.

Workflow Prep 1. Sample Prep (10 µM + IS) Dilute 2. Buffer Dilution (pH 1.2 - 10.0) Prep->Dilute Incubate 3. Incubation (37°C, 1-24h) Dilute->Incubate Quench 4. Quench (Cold MeCN) Incubate->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Fig 2. Standardized self-validating LC-MS/MS workflow for evaluating compound stability.

📚 References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters (via NIH PMC). Retrieved from:[Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Retrieved from:[Link]

  • Chemoselective Reduction of Nitropyridines. DiVA Portal. Retrieved from: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules (via NIH PMC). Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing Methyl 1-(3-nitropyridin-2-yl)azetidine-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate .

The coupling of 2-chloro-3-nitropyridine with azetidine derivatives proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. While the reaction is conceptually straightforward, the specific electronic environment of the nitropyridine core and the physical properties of the azetidine salt introduce nuances that frequently lead to stalled conversions, ester hydrolysis, or product degradation if not strictly controlled.

Mechanistic Grounding & Reaction Causality

To troubleshoot effectively, one must understand the causality of the reaction pathway. The electron-deficient pyridine ring is rendered exceptionally susceptible to nucleophilic attack by the strong electron-withdrawing nature of the nitro group at the 3-position.

When the nucleophile (methyl azetidine-3-carboxylate) attacks the 2-position, it forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge is highly delocalized onto the ortho-nitro group. The collapse of this complex ejects the chloride leaving group, restoring aromaticity. Because the azetidine is typically supplied as a hydrochloride salt, precise base stoichiometry is the most critical variable in this workflow.

SNAr_Workflow cluster_0 Reactants & Reagents R1 2-Chloro-3-nitropyridine (Highly Activated Electrophile) MC Anionic Meisenheimer Complex (Resonance Stabilized by -NO2) R1->MC Nucleophilic Attack R2 Methyl azetidine-3-carboxylate HCl (Nucleophile Salt) R2->MC Nucleophilic Attack Base DIPEA (2.5 equiv) (Acid Scavenger) Base->MC Nucleophilic Attack Prod Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate MC->Prod Aromatization LG Chloride (Cl-) Leaving Group MC->LG Elimination

SNAr pathway detailing the Meisenheimer complex formation and aromatization.

Standard Validated Protocol

This self-validating protocol utilizes internal stoichiometric checks to ensure complete conversion while suppressing side reactions.

Reagents:

  • Electrophile: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Methyl azetidine-3-carboxylate hydrochloride (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, charge 2-chloro-3-nitropyridine (1.0 equiv) and methyl azetidine-3-carboxylate hydrochloride (1.1 equiv).

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration with respect to the electrophile. Stir to form a uniform suspension.

  • Base Addition (Critical Step): Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise over 5 minutes. Causality Check: The solution will typically transition to a deep yellow/orange, indicating the formation of the Meisenheimer complex.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to 50 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc, 1:1).

  • Quench & Workup: Once the electrophile is consumed, cool to room temperature. Dilute the mixture with Ethyl Acetate (10 volumes). Wash the organic layer with a 5% aqueous LiCl solution (3 × 5 volumes). Causality Check: Aqueous LiCl drastically increases the ionic strength of the aqueous phase, forcing the highly polar DMF out of the organic layer to prevent emulsion and solvent carryover.

  • Isolation: Wash with brine (1 × 5 volumes), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure product.

Quantitative Data: Reaction Condition Optimization

The following table summarizes empirical data comparing various reaction conditions to help you select the optimal parameters for your specific constraints.

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Mechanistic Notes & Causality
DMF DIPEA (2.5) 50 4 >95% Optimal. High polarity stabilizes the transition state; DIPEA prevents ester hydrolysis.
MeCN K2​CO3​ (3.0)80885%Heterogeneous system. Requires vigorous stirring; trace moisture causes ester hydrolysis.
EtOH Et3​N (2.5)78670%Risk of transesterification with the methyl ester. Lower yield due to competitive side reactions.
THFDIPEA (2.5)651240%Poor solubility of the azetidine HCl salt drastically reduces the effective nucleophile concentration.

Troubleshooting & FAQs

Q: Why is my conversion stalling at ~60-70% despite using an excess of the azetidine nucleophile? A: This is almost always a stoichiometric failure related to the base. The azetidine is supplied as a hydrochloride salt. Therefore, 1.0 equivalent of base is consumed immediately just to liberate the free amine. Furthermore, the SN​Ar reaction generates an additional 1.0 equivalent of HCl as a byproduct. If you use only 1.5–2.0 equivalents of base, the reaction medium becomes acidic, protonating the remaining azetidine and rendering it non-nucleophilic. You must use a minimum of 2.5 equivalents of base to ensure the system remains basic and drives the reaction to completion.

Q: I am observing a significant impurity with a lower Rf value on TLC. LC-MS indicates it is the carboxylic acid. How do I prevent ester hydrolysis? A: Methyl esters are highly susceptible to hydrolysis under basic conditions, especially when heated in the presence of trace water. If you are using an inorganic base like K2​CO3​ that has absorbed atmospheric moisture, hydroxide ions are generated in situ, which rapidly cleave the methyl ester. Solution: Switch to a strictly anhydrous organic base like DIPEA and ensure your solvent (DMF or MeCN) is stored over molecular sieves. Avoid using aqueous bases like NaOH or KOH.

Q: Can I use a "greener" solvent instead of DMF for this synthesis? A: Yes, but with caveats. Recent literature demonstrates that SN​Ar reactions on 2-chloro-3-nitropyridines can be performed in environmentally benign mixtures like H2​O -IPA[1]. However, because your target molecule contains a sensitive methyl ester, heating in a water/alcohol mixture with a base will inevitably lead to hydrolysis or transesterification. If avoiding DMF is a priority, anhydrous Acetonitrile (MeCN) is the best compromise, though it may require slightly longer reaction times and a transition to K2​CO3​ as the base[2].

Q: My azetidine starting material seems to be degrading, and the reaction mixture turns black at higher temperatures (>80 °C). Why? A: Azetidines are strained four-membered rings. Under prolonged thermal stress in the presence of strong nucleophiles or bases, they can undergo ring-opening degradation pathways. Because the 2-chloro-3-nitropyridine is highly activated by the ortho-nitro group, extreme heating is thermodynamically unnecessary. Limit your reaction temperature to a maximum of 50–60 °C to preserve the integrity of the azetidine core.

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Welcome to the Application Scientist Portal. As researchers transition from in silico design to in vitro and in vivo profiling, poor aqueous solubility remains a primary bottleneck[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Portal. As researchers transition from in silico design to in vitro and in vivo profiling, poor aqueous solubility remains a primary bottleneck[1]. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate presents a unique physicochemical challenge: it combines a highly electron-deficient, strongly dipole-inducing nitro-pyridine ring with a lipophilic, rigid azetidine-3-methyl ester.

This structural profile drives high crystal lattice energy and poor thermodynamic solubility in aqueous media. Furthermore, the methyl ester moiety introduces a chemical stability risk (hydrolysis) if extreme pH adjustments are used to force dissolution. This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these specific solubility barriers.

Troubleshooting FAQs: Causality & Mechanistic Insights

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the in vitro assay buffer? The Causality: You are observing a kinetic solubility failure. When a concentrated DMSO stock is introduced into an aqueous buffer, the solvent capacity of the mixture drops exponentially[2]. Because the highly lipophilic methyl ester and nitro-aromatic system cannot form sufficient hydrogen bonds with water, the solution rapidly enters a state of supersaturation, leading to nucleation and precipitation[3]. The Solution: Limit the final DMSO concentration to ≤1%. If precipitation persists, pre-warm the assay buffer to 37°C before addition, or introduce a biologically compatible co-solvent (e.g., 0.5% Tween-20) to lower the interfacial tension and stabilize the supersaturated state[4].

Q2: I attempted to increase thermodynamic solubility by lowering the pH to protonate the pyridine nitrogen, but my LC-MS data shows inconsistent compound recovery. What went wrong? The Causality: The strong electron-withdrawing nature of the 3-nitro group significantly reduces the basicity (pKa) of the adjacent pyridine nitrogen, meaning it will not readily protonate unless the pH is extremely low. However, exposing the molecule to highly acidic (or highly basic) conditions triggers the hydrolysis of the azetidine-3-methyl ester into its corresponding free carboxylic acid. The Solution: Avoid extreme pH excursions. Instead of pH manipulation, utilize the Shake-Flask method in a tightly controlled physiological buffer (pH 6.5–7.4) and limit equilibration time to 24 hours to prevent degradation[5][6].

Q3: For in vivo dosing, should I formulate this compound using a co-solvent system or a cyclodextrin inclusion complex? The Causality: Both approaches work, but they operate via different mechanisms and have distinct physiological trade-offs. Co-solvents (like PEG400) disrupt water's hydrogen-bond network to accommodate the lipophilic drug, maintaining a high free-fraction of the drug[4][7]. Cyclodextrins (like HP-β-CD) physically encapsulate the hydrophobic azetidine-ester moiety within their torus-shaped cavity[][9]. The Solution: Use HP-β-CD for intravenous (IV) formulations to prevent injection-site precipitation[]. For oral dosing, be aware of the "solubility-permeability interplay": while cyclodextrins vastly increase apparent solubility, they decrease the free fraction of the drug, which can inadvertently reduce intestinal membrane permeability[4].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system, meaning built-in quality control steps will automatically flag false positives (such as chemical degradation masquerading as dissolution).

Protocol A: Kinetic Solubility Assay (DMSO Dilution Method)

This high-throughput method determines the concentration at which the compound precipitates upon aqueous dilution[2].

  • Stock Preparation: Prepare a 10 mM stock of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate in 100% anhydrous DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (1 µM to 200 µM). Ensure final DMSO concentration remains exactly at 1.0% across all wells.

  • Equilibration: Seal and incubate the plate on a plate shaker at 300 rpm for 2 hours at 25°C[5].

  • Phase Separation: Centrifuge the plate at 10,000 × g for 15 minutes. Crucial: Do not use filter plates, as the lipophilic ester may non-specifically bind to the filter membrane, falsely lowering the calculated solubility[10].

  • Quantification & Self-Validation: Analyze the supernatant via LC-MS/MS[5].

    • Validation Step: Monitor the chromatogram for the specific mass-to-charge (m/z) ratio of the hydrolyzed free acid. If the free acid peak exceeds 2% of the total area, discard the data; the compound is degrading in the buffer, not just precipitating.

Protocol B: Thermodynamic Shake-Flask Assay

This is the gold standard for determining the true equilibrium solubility of the crystalline solid[3][5][10].

  • Solid Addition: Add 2 mg of the crystalline compound powder into a glass vial.

  • Buffer Addition: Add 1 mL of 50 mM Phosphate Buffer (pH 7.4). Do not add any organic solvents[2].

  • Equilibration: Shake the vial at 25°C for exactly 24 hours. (Extended 72-hour incubations risk ester hydrolysis)[5][10].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 30 minutes to pellet all undissolved solids[10].

  • Quantification & Self-Validation: Dilute the supernatant in acetonitrile and quantify via UV-Vis or LC-MS/MS against a freshly prepared standard curve[5].

    • Validation Step: Perform a mass balance check. Dissolve the remaining solid pellet in 100% acetonitrile and analyze it. If the combined mass of the dissolved fraction and the pellet fraction does not equal the starting 2 mg, degradation has occurred during the 24-hour shaking period.

Quantitative Data: Formulation Strategies

The following table summarizes the expected solubility enhancements and physiological trade-offs when formulating this specific molecular scaffold using various excipients[1][4][7][9].

Formulation StrategyExcipient SystemApparent Solubility (µg/mL)Permeability ImpactRecommended Application
Aqueous Control PBS (pH 7.4)< 5.0BaselineBaseline in vitro assays
Co-Solvent 10% DMSO / 40% PEG400~ 150.0Neutral (High free fraction)In vivo oral gavage (Tox studies)
Complexation 20% w/v HP-β-CD~ 850.0Reduced (Low free fraction)In vivo Intravenous (IV) dosing
Surfactant 1% Tween-80~ 320.0Mildly ReducedIn vitro biochemical assays

Workflows & Visualizations

The following diagram outlines the logical decision tree for assessing the solubility of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate and selecting the appropriate downstream formulation strategy.

SolubilityWorkflow Target Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate Kinetic Kinetic Solubility Assay (DMSO Dilution) Target->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Target->Thermo Precip Precipitation Detected? Kinetic->Precip Formulation Formulation Strategy (HP-β-CD / Co-solvents) Thermo->Formulation < 10 µg/mL Precip->Formulation Yes (Insoluble) InVitro Proceed to In Vitro Assays Precip->InVitro No (Soluble) InVivo Proceed to In Vivo Dosing Formulation->InVivo

Workflow for assessing and resolving solubility of the target compound.

References

  • Unveiling the Potential of Antitrypanosomal Agent 11: A Comparative Analysis with Existing Drugs - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRDgrKyJfe7brqn7I8a_566PkQ5uUsBJDJpDeL5dZKDXuwszZh31zlCHFYIw74UCu761WibiVR9TIR3ku_AvG-wPRo7izg5MOOHwqDCsjJPzaZ8K2jWzJtQPHsrgOt7EdOJEr2ACB_Gucty3nNyHSQ4RW1ZFHF-T8q4CIHk6Thz3BWTJgHinvh9vfGmGRqX2xlfkNlFhrqtoSI5OpZoax1miS3i2dB_mkbuaJSIJ14RLJMjna4MAS-LkckwHc=]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO4uyi35UE-m6c8-kKBjQFP4W3TVv_kljH5xlwZevLD8XO4AkHfDEDyc9ZXgB5q1yMLUGoCuKlDiV143Gtb4aJyXBeWTwkkS9_7dlpx9Dk4CAaJ0lviaNxIAS3-oYdTlHKKMYL_T8bBEPQfebfDZUzKGpw1uBjB4z2aJgDfiG2tk-fMDcIbmVDK__hYNjjJHdG4HcMbQ0rkK5J5n_qS8FlX1AfHcpexgGdjzGVeo9uvXYIBFAh7gRSLlDCzg==]
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC/NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPR3WxBBywC8ZP2Z2LoGv8AKfU0p-JUQ5kYHqon1NW0MM52bReTXOc28bTkB-6d8pqob8L18leYq3nNlLXc5NW1MhK0jGTnI4XbzoMabJ09911z4BHkll5sWQoOYFTUGNBfpKXEmg5e2itxQg=]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNKHBoXmcGoFc0RtgXLib399SnmxhS5hytzjyjpqW8U9SyFu-exlXgQzI696Oyeb1aazHc3bxFTXEpl0bCv8bNjQzTfSlgYM61vKDZ9LiKgkMR2a0tbxkCFVbAGQX7MVHlRoiyn98aBOmxJOIDKqHQIw3PeqKkIdLISGgoAduB4HlOc_DPyS4WtAYtlB6KXUanXA4ZRDZTwabgSK__703uj-FYtYIdnNg=]
  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling - Universitat de Barcelona -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKFiQgFugMD8k99gS3vMs--s-WtDHRJm6e07MxjITutmO_FdoAQufCdBP70lmmEO5eo2BkIDZl5-avbnsLQLMsp8eElrhJvDAA52MRvC9lP28quHcRxWUZ3jq6zijgZxvTBrRxMn4SXYAElWrSkxX-jMif5lBwDSMSwf3xViOw3ErMivH_gFgq9xA=]
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB8DqFFReiaICctI4Ge-rKQtUsRw6gKSvSL2qOHXjjTxotkfZwzjnd5YHqIunzBf4FuJY3C1pFXrzAuWEGuqzwSvkiPaVtAjZ1avOgIOfmtciln3E0l_P4MnUdewV7m6bTCjXGpg==]
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj5f8I3EuDH4GqoLy_o-QtbRzf9XmGjvmun8VDAG2mvigYZmORfebmb_odz6xm1rZlThVw90yxAFJ-OHTRsGwaswJbNE3D2tnniSNJPbbYy5v-HXhc0ua3ZuJmv4Pcd_TUN7Db]
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzsN2WjXXA2ImUwFacouO6_0SxW2q47Q1l5bmwiLoG2zxWHikJXMRyyH4yICnSg7W0CSczr-lCrvD80T-FGg71zQ5N7ucPoZxZCxCIHgBXXoWlnxkcCejMNEkeSxrmiG5Kdbyg_W7U5w3QCUy3oU2bW5VfLVgpv1lSKt2YXaVOIgseABMHOoYKjNV2gTq5ufw=]
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETlZt0Olt2_4HbyCSULNr90JOADsYOVvpPoFhMHJ6kYrK0lLlnuHYpTG8Dll7l2T0wPk2OQuZJ6_XAG680vn-ICXOtYJ8fY_z4XARkMnuJn09shz43Q-SisRbxlX3ECqApBr8=]
  • Cyclodextrins: Concept to applications, regulatory issues and challenges - Nanomedicine Research Journal -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9-yW_DxMbE-BmndNwSIQ4L5ki8BPt--XkuZIYzAVEa9y2RzhWKx4UK50OOBRmh-omIHdRHLa7ByAcrfU_mFkbCwvpxt2z2WAjDOUvTDIXlNV9o2Ds7oxg6taDZ6Pe817IXn1RMSWuqCNvhq8j]
  • Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements - PMC/NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpxwpg9GbC9VZThEohT7Y9EMBGkLDdNe9ZG8VVcFcTbZAB_wuVM9ETmGyobjGnM_wWimd34NYwMJ4TnxdDYHneHNLzXqLCuy0icrhRtf2aaXZ9JbF_v7KdXiTo0wv2o_O5aen9lqrajSBxtx7O]

Sources

Troubleshooting

Technical Support Center: Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (MNA-C)

Welcome to the Technical Support and Troubleshooting Center for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate . This guide is engineered for researchers, medicinal chemists, and drug development professionals who...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate . This guide is engineered for researchers, medicinal chemists, and drug development professionals who are utilizing this highly functionalized, yet chemically sensitive, building block in synthesis or assay development.

Because this molecule combines a strained four-membered azetidine ring, an electrophilic methyl ester, and an electron-withdrawing nitropyridine moiety, it is susceptible to multiple degradation pathways. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Core Degradation Pathways (Mechanistic Insights)

Understanding the thermodynamic and kinetic vulnerabilities of your compound is the first step in preventing yield loss and artifactual assay results. MNA-C primarily degrades via three distinct pathways, driven by its unique structural features:

  • Ester Hydrolysis (Base/Acid Catalyzed): The methyl carboxylate group is highly susceptible to nucleophilic acyl substitution. In the presence of ambient moisture and trace base or acid, the methoxy group acts as a leaving group, rapidly converting the ester into the corresponding carboxylic acid.

  • Azetidine Ring Opening (Acid-Mediated): Azetidines possess approximately 26 kcal/mol of ring strain. The electron-withdrawing 3-nitropyridin-2-yl group pulls electron density away from the azetidine nitrogen. When exposed to acidic conditions, protonation of the pyridine or azetidine nitrogen further increases the electrophilicity of the azetidine carbons, triggering nucleophilic attack (e.g., by water) and subsequent ring cleavage [1].

  • Photochemical Degradation: The 2-amino-3-nitropyridine core is highly sensitive to UV and visible light. Photo-excitation can lead to the reduction of the nitro group to a nitroso intermediate, which often polymerizes into dark, insoluble byproducts[1].

pathways MNA Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate (Intact API) Hydrolysis Pathway A: Ester Hydrolysis (Moisture / pH Extremes) MNA->Hydrolysis RingOpen Pathway B: Ring Opening (Acidic / Nucleophilic) MNA->RingOpen PhotoDeg Pathway C: Photodegradation (UV/Vis Exposure) MNA->PhotoDeg CarboxylicAcid Azetidine-3-carboxylic acid [M - 14 Da] Hydrolysis->CarboxylicAcid AcyclicAmine Acyclic Amine Adduct [M + 18 Da (if H2O)] RingOpen->AcyclicAmine Nitroso Nitroso-Pyridine / Polymers [Complex Mass Shift] PhotoDeg->Nitroso

Fig 1. Primary degradation pathways of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.

Troubleshooting Guide & FAQs

Q1: During HPLC purification using 0.1% TFA, my yield drops significantly and I observe a new peak with a mass shift of +18 Da. What is happening? A: You are observing acid-mediated azetidine ring opening. The Trifluoroacetic Acid (TFA) protonates the basic centers of the molecule. Because the four-membered azetidine ring is highly strained, this protonation activates the adjacent carbons toward nucleophilic attack by the water in your mobile phase, resulting in an acyclic amino alcohol (+18 Da). Action: Switch your mobile phase buffer to a volatile, neutral alternative such as 10 mM Ammonium Acetate or Ammonium Formate (pH ~6.8-7.2) to preserve the azetidine ring[2].

Q2: My compound turns from pale yellow to dark orange/brown during storage on the benchtop. Is it still usable? A: No, a color change to dark orange or brown indicates photochemical degradation of the 3-nitropyridine moiety[3]. Nitroaromatics can undergo photoreduction to form nitroso compounds, which couple to form highly conjugated, colored polymeric species. Action: Discard the degraded batch. Always store MNA-C in amber glass vials, blanketed with an inert gas (Argon or Nitrogen), at -20°C.

Q3: LC-MS analysis of my stored powder shows a major impurity with a mass of [M-14]. How do I prevent this? A: A mass loss of 14 Da (loss of a CH2​ equivalent) is the classic signature of ester hydrolysis, where the methyl ester is converted to the carboxylic acid. This is caused by ambient moisture acting in concert with trace impurities. Action: Ensure the compound is thoroughly dried via lyophilization or high vacuum before storage. Store in a desiccator over Drierite. If performing reactions where the ester must be preserved, use strictly anhydrous solvents[4].

Quantitative Degradation Kinetics

To assist in your formulation and handling strategies, the following table summarizes the quantitative degradation kinetics of MNA-C under standardized stress conditions.

Table 1: Representative Degradation Kinetics of MNA-C under Stress Conditions

Stress ConditionPrimary DegradantMass Shift (ΔDa)Estimated Half-Life (t½)Proposed Mechanism
0.1 N HCl (40°C) Acyclic Amino Alcohol+18 Da4.5 HoursAcid-mediated ring opening
0.1 N NaOH (40°C) Carboxylic Acid-14 Da1.2 HoursBase-catalyzed ester hydrolysis
3% H2O2 (25°C) Pyridine N-Oxide+16 Da> 48 HoursN-oxidation of pyridine ring
UV Light (ICH Q1B) Nitroso/PolymericVariable8.0 HoursPhotochemical reduction

Experimental Protocols: Self-Validating Forced Degradation Assay

To precisely determine the shelf-life and specific degradation triggers of your specific batch of MNA-C, you must run a forced degradation assay. This protocol is designed as a self-validating system : it incorporates immediate quenching and Time-Zero (T0) baseline checks to ensure that any observed degradation occurred during the stress phase, not artifactually inside the LC-MS column.

Step-by-Step Methodology
  • Baseline Preparation (Self-Validation Step 1): Dissolve the MNA-C API in anhydrous Acetonitrile (MeCN) to a stock concentration of 1.0 mg/mL. Immediately inject a 5 µL aliquot into the LC-MS to establish the T0 purity baseline.

  • Acidic Stress: Mix 100 µL of the stock solution with 100 µL of 0.1 N HCl in a glass vial. Seal and incubate at 40°C for 24 hours.

  • Basic Stress: Mix 100 µL of the stock solution with 100 µL of 0.1 N NaOH. Seal and incubate at 40°C for 24 hours.

  • Photolytic Stress: Place 100 µL of the stock solution in a clear glass vial. Expose to UV/Vis light (target: 1.2 million lux hours) following ICH Q1B guidelines.

  • Quenching (Self-Validation Step 2 - Critical): Before analysis, neutralize the acidic sample with 100 µL of 0.1 N NaOH, and the basic sample with 100 µL of 0.1 N HCl. Causality: Failing to neutralize the sample will cause the compound to rapidly degrade inside the heated LC-MS source, yielding false-positive degradation data.

  • LC-MS Analysis: Analyze the quenched samples using a C18 column. Use a gradient of Water/MeCN buffered with 10 mM Ammonium Acetate (pH 7.0). Do not use TFA or Formic Acid modifiers.

workflow Step1 1. Aliquot Sample (1 mg/mL in MeCN) Step2 2. Apply Stress Conditions (Acid, Base, Heat, Light) Step1->Step2 Step3 3. Quench Reaction (Neutralize to pH 7) Step2->Step3 Step4 4. LC-MS/UV Analysis (Monitor 254 nm & TIC) Step3->Step4 Step5 5. Data Interpretation (Calculate % Area & Mass) Step4->Step5

Fig 2. Self-validating forced degradation workflow for stability-indicating assay development.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. Organic Process Research & Development. [Link]

Sources

Optimization

Technical Support Center: Strategies for Regioselective Nitropyridine Synthesis

Welcome to our dedicated technical support center for navigating the complexities of nitropyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for navigating the complexities of nitropyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving regiochemical control and troubleshooting common issues encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the challenges and strategies in nitropyridine synthesis.

Q1: Why is the direct nitration of pyridine so challenging and often unselective?

The direct nitration of pyridine using standard electrophilic aromatic substitution (EAS) conditions (e.g., a mixture of nitric acid and sulfuric acid) is notoriously difficult for two primary reasons:

  • Electron-Deficient Ring System: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, exerting an electron-withdrawing inductive effect. This deactivates the entire ring towards attack by electrophiles, making it significantly less reactive than benzene.[1][2] The reactivity of pyridine towards electrophiles is often compared to that of nitrobenzene.

  • Protonation under Acidic Conditions: Pyridine is a basic compound.[3] In the strongly acidic environment required for nitration, the nitrogen atom is readily protonated to form the pyridinium ion.[4][5] This positively charged species is even more strongly deactivated towards electrophilic attack than the neutral pyridine molecule.[1][2]

These factors necessitate harsh reaction conditions, such as high temperatures, which often lead to low yields and a mixture of products.[2] When substitution does occur, it predominantly yields the 3-nitropyridine isomer, as the C-3 position is the least deactivated.[1][3]

Q2: What are the primary strategies to control the position of the nitro group on the pyridine ring?

Achieving regiocontrol in nitropyridine synthesis often requires moving beyond direct nitration of the parent heterocycle. The most effective strategies involve modifying the pyridine substrate or employing alternative nitrating methodologies. A decision-making workflow for selecting an appropriate strategy is outlined below.

Nitropyridine Synthesis Strategy start Desired Nitropyridine Isomer? is_3_nitro 3-Nitropyridine (meta) start->is_3_nitro is_4_nitro 4-Nitropyridine (para) start->is_4_nitro is_2_nitro 2-Nitropyridine (ortho) start->is_2_nitro method_3_nitro Direct Nitration (harsh conditions) or N2O5 Method or Dearomatization-Rearomatization is_3_nitro->method_3_nitro Yes method_4_nitro Nitration of Pyridine-N-Oxide is_4_nitro->method_4_nitro Yes method_2_nitro Synthesis from Substituted Precursors (e.g., 2-aminopyridine, 2-halopyridine) is_2_nitro->method_2_nitro Yes

Caption: Decision workflow for selecting a nitration strategy.

Q3: How does the nitration of pyridine-N-oxide lead to 4-nitropyridine?

The formation of pyridine-N-oxide is a powerful strategy to alter the electronic properties of the pyridine ring and achieve nitration at the 4-position. The N-oxide group is strongly activating and directs electrophilic substitution to the C4 (para) position. The mechanism involves the following key steps:

  • Oxidation of Pyridine: Pyridine is first oxidized to pyridine-N-oxide, typically using a peracid.[3]

  • Nitration: The resulting pyridine-N-oxide is then subjected to nitration. The N-oxide group can donate electron density into the ring through resonance, activating the C2 and C4 positions. Due to steric hindrance at the C2 position, electrophilic attack is favored at the C4 position.

  • Deoxygenation (Optional): If the final product required is the 4-nitropyridine, the N-oxide can be deoxygenated in a subsequent step.

This method provides a reliable route to 4-nitropyridines, which are difficult to obtain through direct nitration.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during nitropyridine synthesis.

Problem 1: My direct nitration of pyridine is giving extremely low yields.

Cause: As discussed in the FAQs, the inherent unreactivity of the pyridine ring and its protonation under strongly acidic conditions are the primary reasons for low yields in direct nitration.[2][4]

Solutions:

  • Increase Reaction Temperature: Direct nitration often requires high temperatures (e.g., 300°C) to proceed at a reasonable rate.[1]

  • Use a More Reactive Nitrating Agent: Consider using dinitrogen pentoxide (N₂O₅) in an organic solvent. This method forms an N-nitropyridinium ion intermediate, which can then rearrange to 3-nitropyridine in good yield.[4][7]

  • Employ Trifluoroacetic Anhydride: A mixture of nitric acid in trifluoroacetic anhydride can generate dinitrogen pentoxide in situ and has been shown to produce 3-nitropyridines in moderate to good yields under milder conditions than traditional methods.[2][8][9]

Problem 2: I am observing the formation of multiple regioisomers. How can I improve the selectivity for a specific isomer?

Cause: The formation of regioisomers is a common challenge, especially when dealing with substituted pyridines where the directing effects of multiple substituents may compete.

Solutions:

The key to improving regioselectivity is to choose a synthetic strategy that strongly favors the formation of the desired isomer.

Desired IsomerRecommended StrategyRationale
3-Nitropyridine Dearomatization-Rearomatization: A modern approach involves a dearomatization-rearomatization sequence that offers high regioselectivity for the meta position under mild conditions.[10]This method circumvents the challenges of direct electrophilic attack on the deactivated ring.
N₂O₅ Method: The reaction of pyridine with dinitrogen pentoxide proceeds through a[8][10] sigmatropic shift of the nitro group from the nitrogen to the 3-position.[4]This mechanistic pathway inherently favors the formation of the 3-nitro isomer.
4-Nitropyridine Nitration of Pyridine-N-Oxide: This is the most reliable method for obtaining 4-nitropyridines.[11]The N-oxide group strongly directs nitration to the para position.
2-Nitropyridine Synthesis from 2-Aminopyridine: Diazotization of 2-aminopyridine followed by treatment with nitrite in the presence of a copper catalyst (Sandmeyer-type reaction) can yield 2-nitropyridine.This approach builds the desired functionality onto a pre-existing scaffold.
Nucleophilic Aromatic Substitution: Starting with a 2-halopyridine, nucleophilic substitution with a nitrite source can be employed, although this can be challenging.This is a less common but viable alternative for specific substrates.
Problem 3: I am getting significant amounts of di- and poly-nitrated products.

Cause: Over-nitration is a common side reaction, particularly when the reaction conditions are too harsh or when the pyridine ring is activated by electron-donating substituents.

Solutions:

  • Control Reaction Stoichiometry: Use a minimal excess of the nitrating agent. A large excess will drive the reaction towards multiple nitrations.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the electrophile in the reaction mixture.

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second and subsequent nitration reactions more significantly than the initial nitration, thus favoring the mono-nitro product.

  • Monitor Reaction Progress: Use analytical techniques like TLC or GC-MS to monitor the reaction and stop it when the concentration of the desired mono-nitrated product is at its maximum.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide

This protocol is adapted from established procedures for the nitration of pyridine-N-oxide.[11]

Materials:

  • Pyridine-N-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • Preparation of Nitrating Acid: In a flask, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: In a separate three-neck flask equipped with a stirrer, thermometer, and addition funnel, dissolve pyridine-N-oxide in concentrated sulfuric acid.

  • Addition of Nitrating Acid: Slowly add the prepared nitrating acid to the pyridine-N-oxide solution, maintaining a controlled temperature.

  • Heating: After the addition is complete, heat the reaction mixture to the specified temperature (e.g., 90-130°C) for several hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral to slightly basic. A yellow solid should precipitate.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and then purify by recrystallization from a suitable solvent like acetone.

Protocol_4_Nitropyridine_N_Oxide A Prepare Nitrating Acid (HNO₃ + H₂SO₄) C Slowly Add Nitrating Acid A->C B Dissolve Pyridine-N-Oxide in H₂SO₄ B->C D Heat Reaction Mixture C->D E Quench on Ice D->E F Neutralize with Na₂CO₃ E->F G Filter and Purify Product F->G

Caption: Workflow for the synthesis of 4-nitropyridine-N-oxide.

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). ACS Publications. [Link]

  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]

  • Process for preparation of nitropyridine derivatives. (2010).
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2005). ResearchGate. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC. [Link]

  • Heterocyclic Compounds. (n.d.). Cengage. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC. [Link]

  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.... (n.d.).
  • Nitropyridines Synthesis via Pyridine Nitration. (n.d.). Scribd. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). ACS Publications. [Link]

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). Preprints.org. [Link]

  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (2006). OC-Praktikum. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Semantic Scholar. [Link]

  • Nitration of pyridine-2, 6-diamines. (1999).
  • Question 2 a. Direct nitration of pyridine using the HNO3 and H2SO4 method fails because pyridine becomes. (2023). Brainly. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-nitropyridine (III). (n.d.). ResearchGate. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Aromatic C–H Bond Nitration Using Removable Directing Groups: Regiospecific Synthesis of Substituted o-Nitrophenols from Related Phenols. (2014). ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Heterocyclic Compounds

Welcome to the Technical Support Center. This resource is engineered specifically for researchers, synthetic chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered specifically for researchers, synthetic chemists, and drug development professionals. Polar, basic, and ionizable heterocycles (e.g., pyridines, imidazoles, pyrazoles, and secondary/tertiary amines) present unique chromatographic challenges, including poor solubility, severe peak tailing, and irreversible adsorption.

This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each technique to help you build robust, self-validating purification workflows.

Purification Workflow Visualization

PurificationWorkflow Start Crude Polar Heterocycle Matrix Assess Sample Matrix Start->Matrix Aqueous Aqueous Reaction Mixture Matrix->Aqueous Organic Organic Solvent Mixture Matrix->Organic SPE Ion-Exchange SPE (Catch & Release) Aqueous->SPE High Water Sol. LLE Acid-Base LLE (pH Adjustment) Aqueous->LLE Low Water Sol. LogP Assess Polarity (LogP) Organic->LogP SPE->LogP LLE->LogP HighlyPolar Highly Polar (LogP < 0) LogP->HighlyPolar ModPolar Moderately Polar (LogP > 0) LogP->ModPolar HILIC HILIC Chromatography (>70% Organic) HighlyPolar->HILIC Water Soluble NormalPhase Normal Phase LC ModPolar->NormalPhase Organic Soluble AmineSilica Amine-Functionalized Silica (No Modifiers) NormalPhase->AmineSilica Basic (pKa > 7) BareSilica Bare Silica (+ TEA/NH4OH) NormalPhase->BareSilica Neutral

Figure 1: Purification decision tree for polar heterocycles based on matrix, solubility, and pKa.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do my basic polar heterocycles streak or exhibit severe peak tailing on standard bare silica gel? Causality: Bare silica gel features a surface covered with weakly acidic silanol groups (Si-OH)[1]. When purifying basic heterocycles, an acid-base interaction occurs between the basic nitrogen of your compound and the ionized silanols, leading to a secondary retention mechanism (ion-exchange) alongside normal adsorption[2]. This dual mechanism causes severe peak tailing, compound degradation, or irreversible adsorption[3]. Solution:

  • Stationary Phase Swap (Preferred): Switch to an4[4]. The covalently bonded primary amines mask the underlying silanols, providing a basic surface that allows basic heterocycles to elute symmetrically using standard Hexane/Ethyl Acetate gradients without the need for difficult-to-remove modifiers[4].

  • Mobile Phase Modifiers: If bare silica must be used, add a volatile competing amine (e.g., Triethylamine or NH₄OH) to the mobile phase to intentionally saturate and neutralize the acidic silanols[3].

Q2: My highly polar, water-soluble heterocycle shows no retention on a standard C18 reversed-phase column. How can I resolve this? Causality: Highly polar compounds (LogP < 0) have a strong affinity for the polar mobile phase and fail to partition into the hydrophobic C18 stationary phase, often eluting in the void volume. Solution:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the method of choice for compounds too polar for RP-HPLC. It uses a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile)[5]. The mechanism relies on analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[6].

  • Aqueous-Compatible C18 (AQ-C18): Standard C18 phases experience ligand folding in 100% aqueous mobile phases, losing retention capability. 7[7] maintain a brush-like C18 chain structure even in highly aqueous conditions, allowing retention of polar analytes[7].

Q3: How do I recover highly water-soluble basic heterocycles from an aqueous reaction mixture when liquid-liquid extraction (LLE) fails? Causality: Polar heterocycles often have high aqueous solubility, making traditional extraction into organic solvents inefficient, even when attempting to deprotonate the amine. Solution: Utilize a Solid-Phase Extraction (SPE) "Catch and Release" methodology. Acidify the aqueous mixture to protonate the basic heterocycle (adjusting the pH to two units below the pKa), load it onto a strong cation exchange (SCX) cartridge, wash away neutral impurities, and then release the target compound by eluting with a basic solvent[3]. Alternatively, utilize a "dry loading" technique by adsorbing the sample onto a small amount of silica gel or Celite before loading it onto the column.

Section 2: Step-by-Step Methodologies
Protocol A: Purification of Basic Heterocycles using Amine-Functionalized Silica

Purpose: To purify basic amines without using triethylamine (TEA), avoiding post-purification removal issues and compound degradation[4].

  • Self-Validation Step: Run a TLC on an amine-functionalized silica plate. If the compound resolves into a sharp, non-streaking spot with a Hexane/EtOAc mixture, proceed to preparative separation[4].

  • Column Selection: Select an amine-functionalized silica flash column, maintaining a silica-to-crude mass ratio of 30:1 to 100:1.

  • Sample Loading: Dissolve the crude mixture in a suitable solvent. If the polar heterocycle is insoluble in the starting mobile phase, dry-load the sample onto a small amount of inert support (e.g., Celite) and evaporate to a free-flowing powder.

  • Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial non-polar mobile phase (e.g., Hexane).

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate. The basic stationary phase repels the basic analyte, preventing tailing[3].

  • Recovery: Pool fractions based on UV detection and concentrate. No acidic washes are required since no TEA was used[4].

Protocol B: HILIC Method Development for Highly Polar Compounds

Purpose: To retain and separate highly polar, water-soluble heterocycles that fail to retain on RP-HPLC[5].

  • Mobile Phase Preparation:

    • Solvent A (Weak): 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.

    • Solvent B (Strong): 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate.

    • Causality Rule: In HILIC, water is the strongest eluting solvent. A minimum of ~3% water is required in the mobile phase to form the critical hydration layer on the stationary phase[6].

  • Sample Diluent: Dissolve the sample in a diluent that closely matches the initial mobile phase (e.g., >70% Acetonitrile). Injecting samples in 100% water disrupts the hydration layer and causes poor peak shape[6].

  • Equilibration (Self-Validation Step): HILIC columns require extensive equilibration. Pass at least 10-15 CVs of the initial mobile phase through the column. Validate equilibration by injecting a void volume marker; consistent retention times confirm the aqueous layer is completely stable[8].

  • Elution: Run a gradient increasing the aqueous concentration (increasing Solvent B) to elute the polar heterocycles[6].

Section 3: Quantitative Data

Table 1: Comparison of Stationary Phases for Polar Heterocycles

Stationary PhaseMechanismBest ForMobile Phase CompatibilityPeak Tailing Risk (Basic Compounds)
Bare Silica Gel Normal Phase AdsorptionNeutral/weakly basic polar compoundsHexane, EtOAc, DCM, MeOHHigh (Requires TEA/NH₄OH modifiers)
Amine-Functionalized Silica Normal Phase (Masked Silanols)Strongly basic heterocycles (Amines)Hexane, EtOAc, IPALow (No modifiers required)
C18 (Standard) Reversed-Phase PartitioningModerately polar (LogP > 0)Water, Acetonitrile, MethanolMedium (Requires endcapping/low pH)
AQ-C18 (Polar Embedded) Reversed-Phase (Aqueous stable)Polar compounds requiring 100% aqueous100% Water to 100% OrganicLow (Shielded silanols)
HILIC (Zwitterionic/Amide) Hydrophilic Partitioning / Ion ExchangeHighly polar, water-soluble (LogP < 0)High Acetonitrile (>70%), Aqueous buffersLow (Orthogonal selectivity)

Table 2: Common Mobile Phase Modifiers and Their Effects

ModifierTypical ConcentrationChromatography ModePrimary FunctionPost-Purification Removal
Triethylamine (TEA) 0.1% - 5.0%Normal Phase (Bare Silica)Neutralizes acidic silanols to prevent tailingDifficult (Requires high vacuum or acidic wash)
Ammonium Hydroxide 0.1% - 1.0%Normal Phase / RP-HPLCDeprotonates basic amines (increases lipophilicity)Moderate (Volatile, but can leave residues)
Ammonium Formate 10 mM - 20 mMHILIC / RP-HPLC (LC-MS)Controls pH and ionic strength, MS compatibleEasy (Highly volatile)
Trifluoroacetic Acid (TFA) 0.05% - 0.1%RP-HPLCIon-pairing agent, lowers pH to suppress silanolsModerate (Can cause ion suppression in MS)

Sources

Reference Data & Comparative Studies

Validation

comparing Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate with other azetidine derivatives

A Comparative Evaluation of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate in Medicinal Chemistry: Bioisosteric Potential and Synthetic Utility As the pharmaceutical industry continues to "escape from flatland," t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Evaluation of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate in Medicinal Chemistry: Bioisosteric Potential and Synthetic Utility

As the pharmaceutical industry continues to "escape from flatland," the integration of sp³-rich, three-dimensional scaffolds has become a cornerstone of modern drug discovery[1]. Among these, the azetidine ring—a strained, four-membered nitrogen heterocycle—has emerged as a privileged bioisostere for morpholines, piperazines, and pyrrolidines[2]. Azetidines offer enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to their larger, more flexible counterparts[1].

This guide provides an objective, data-driven comparison of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate against other common azetidine derivatives. By deconstructing its physicochemical properties and detailing its synthetic and metabolic evaluation, this document serves as a comprehensive resource for medicinal chemists and drug development professionals.

Structural Deconstruction & Causality in Design

When selecting an azetidine building block, the choice of substituents dictates the molecule's trajectory in hit-to-lead optimization. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is uniquely positioned due to three distinct structural features:

  • The Azetidine Core: Provides a rigid vector that alters the spatial orientation of pharmacophores, often reducing the lipophilicity (LogP) compared to piperidine analogs, which directly correlates with reduced promiscuity and toxicity[3].

  • The 3-Nitropyridin-2-yl Substituent: This is not a passive aryl group. The strong electron-withdrawing nature of the nitro group and the pyridine ring significantly lowers the basicity (pKa) of the azetidine nitrogen. Causality: Reducing the basicity of the amine is a proven strategy to mitigate hERG channel liabilities and improve passive membrane permeability. Furthermore, the nitro group serves as a latent handle; it can be reduced to an aniline, enabling subsequent cyclization to form constrained bicyclic systems (e.g., imidazopyridines).

  • The Methyl 3-Carboxylate: Acts as an orthogonal synthetic handle. It can be selectively hydrolyzed to the carboxylic acid for amide coupling, or reduced to an alcohol to explore new exit vectors.

Table 1: Physicochemical Comparison of Azetidine Derivatives

To contextualize its utility, we compare this molecule against other standard azetidine building blocks used in scaffold hopping.

CompoundClogP (Est.)TPSA (Ų)Basic pKa (Est.)Key Structural Advantage in Drug Design
Methyl azetidine-3-carboxylate 0.238.3~8.5High aqueous solubility; versatile aliphatic nucleophile.
Methyl 1-Boc-azetidine-3-carboxylate 1.855.6N/A (Amide)Stable intermediate for library synthesis; orthogonal deprotection.
Methyl 1-(pyrimidin-4-yl)azetidine-3-carboxylate 1.264.1~4.5Kinase hinge-binding potential; moderate lipophilicity.
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate 1.984.1< 3.0Severely reduced basicity; UV-active; dual-functional handles (nitro/ester) for cyclization.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate relies on an SNAr reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity for downstream applications.

Protocol 1: SNAr Synthesis of the Target Scaffold

Objective: To couple methyl azetidine-3-carboxylate with 2-chloro-3-nitropyridine.

  • Reagent Preparation: Dissolve methyl azetidine-3-carboxylate hydrochloride (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.5 M.

    • Causality: MeCN is chosen as a polar aprotic solvent because it stabilizes the Meisenheimer complex transition state during SNAr without competing as a nucleophile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at room temperature.

    • Causality: DIPEA serves a dual purpose: it frees the azetidine from its HCl salt, rendering it nucleophilic, and acts as a non-nucleophilic proton sponge to scavenge the HCl generated during the reaction, preventing product degradation.

  • Electrophile Addition: Add 2-chloro-3-nitropyridine (1.05 equiv) in one portion.

    • Causality: The highly electron-withdrawing nitro group at the ortho position severely depletes electron density at the C2 position, activating the chloride for rapid nucleophilic displacement.

  • Reaction & Monitoring: Heat the mixture to 80°C for 4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

G A Methyl azetidine-3-carboxylate (Nucleophile) C SNAr Reaction (DIPEA, MeCN, 80°C) A->C B 2-Chloro-3-nitropyridine (Electrophile) B->C D Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate C->D E Ester Hydrolysis (LiOH, THF/H2O) D->E Yields Acid F Nitro Reduction (Pd/C, H2) D->F Yields Amine

Caption: Synthetic workflow and orthogonal functionalization pathways for the target azetidine.

Pharmacokinetic Evaluation: In Vitro Metabolic Stability

Azetidines are frequently deployed to rescue molecules suffering from high oxidative metabolism (e.g., CYP450-mediated oxidation of piperidine rings)[1]. To objectively compare the metabolic stability of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate against historical analogs, a hepatocyte stability assay is required[4].

Protocol 2: Hepatocyte Metabolic Stability Assay

Objective: Determine the intrinsic clearance (CLint) and half-life (t1/2) of the compound.

  • Hepatocyte Equilibration: Thaw cryopreserved human hepatocytes and resuspend in Williams' Medium E (supplemented with GlutaMAX) to a working density of 0.5 × 10⁶ cells/mL. Incubate at 37°C for 10 minutes.

    • Causality: Proper equilibration ensures cell viability and maintains the basal activity of Phase I (CYP450) and Phase II (UGT) metabolic enzymes[4].

  • Compound Incubation: Spike the test compound into the hepatocyte suspension to achieve a final concentration of 1 µM. In a parallel well, run Verapamil (1 µM) as a positive control.

    • Causality: Utilizing a 1 µM concentration ensures the reaction follows first-order kinetics (well below the Km of most CYPs). Verapamil acts as a self-validating control; its rapid clearance confirms the hepatocytes are metabolically competent.

  • Time-Course Sampling: At predefined timepoints (0, 15, 30, 60, and 120 minutes), transfer a 50 µL aliquot of the incubation mixture into a quenching plate.

  • Quenching: The quenching plate must contain 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

    • Causality: The immediate introduction of ice-cold organic solvent instantly denatures the metabolic enzymes, precipitating the proteins and "freezing" the metabolic snapshot at that exact second.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet the proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass.

G N1 Test Compound (1 µM) + Verapamil (Control) N3 Incubation (37°C) 0, 15, 30, 60, 120 min N1->N3 N2 Human Hepatocytes (0.5 x 10^6 cells/mL) N2->N3 N4 Quench with Cold MeCN (Protein Precipitation) N3->N4 N5 LC-MS/MS Analysis (Parent Disappearance) N4->N5 N6 Calculate t1/2 & CLint N5->N6

Caption: Hepatocyte metabolic stability assay workflow for evaluating azetidine derivatives.

Conclusion

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate represents a highly functionalized, sp³-rich building block that bridges the gap between structural rigidity and synthetic versatility. By leveraging the electron-withdrawing properties of the nitropyridyl group to modulate basicity and utilizing the ester for orthogonal coupling, medicinal chemists can effectively deploy this scaffold to optimize ADMET profiles and explore uncharted chemical space.

References

  • Examples of azetidine‐based bioisosters. ResearchGate. Available at:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. Available at:[Link]

  • Application of Bioisosteres in Drug Design. University of Tokyo. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate and Its Analogs

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. This guide provides a comprehensive comparative analysis of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of therapeutic innovation. This guide provides a comprehensive comparative analysis of the potential biological activities of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate, a molecule of significant interest due to the convergence of two pharmacologically active moieties: the 3-nitropyridine ring and the azetidine-3-carboxylate core. In the absence of direct experimental data for this specific compound, this guide will establish a predictive framework for its biological evaluation by comparing it with well-characterized analogs and outlining a robust experimental strategy for its characterization.

Rationale for Investigation: A Molecule of Two Halves

The structure of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate suggests a high potential for bioactivity. The 3-nitropyridine moiety is a known pharmacophore present in compounds with a wide array of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3][4] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry to impart favorable physicochemical properties such as metabolic stability and improved solubility.[5][6][7] Several FDA-approved drugs incorporate the azetidine motif, highlighting its therapeutic relevance.[6]

This guide will therefore explore the hypothetical biological profile of the title compound by dissecting the known activities of its constituent parts and proposing a comprehensive workflow for its experimental validation.

Comparative Analysis of Potential Biological Activities

Based on the extensive literature on 3-nitropyridine and azetidine derivatives, we can hypothesize several potential biological activities for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.

Anticancer Activity

Hypothesis: The 3-nitropyridine substructure suggests potential as an anticancer agent, possibly acting as a microtubule-targeting agent.

Supporting Evidence: Numerous 3-nitropyridine analogs have demonstrated potent cytotoxic effects against a broad range of cancer cell lines.[2] Specifically, certain 3-nitropyridine derivatives have been identified as novel microtubule-targeting agents that induce G2/M cell cycle arrest and apoptosis.[2] The nitro group is often crucial for this activity.[1][4][8]

Comparative Compounds:

Compound/ClassMechanism of ActionReported Potency (IC50/GI50)Reference
3-Nitropyridine AnaloguesMicrotubule-targeting agentsNanomolar range[2]
6-(4-Phenylpiperazin-1-yl)pyridine-3-ylamine derivativesCytotoxic against prostate cancer cell linesModerate activity[3]
10-substituted 3,6-diazaphenothiazinesAntitumor activityNot specified[3]
Antimicrobial Activity

Hypothesis: The combination of the 3-nitropyridine and azetidine moieties may result in broad-spectrum antimicrobial activity.

Supporting Evidence: Nitropyridine derivatives have shown promise as antibacterial and antifungal agents.[1][3][4] The azetidine core is also present in various synthetic compounds with demonstrated antibacterial properties, including against resistant strains.[6][9][10][11][12]

Comparative Compounds:

Compound/ClassSpectrum of ActivityReported Potency (MIC)Reference
Nitropyridine-containing complexesS. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicansComparable to ciprofloxacin and nystatin[3]
N-substituted azetidine-3-carbonyl fluoroquinolonesMethicillin-sensitive and -resistant S. aureus, E. coli0.25–16.00 μg/mL[9]
Spirocyclic azetidines with a nitrofuran warheadMycobacterium tuberculosisLower than isoniazid[11]
3-(Pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaSimilar to linezolid[13]
Enzyme Inhibition

Hypothesis: The scaffold of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate may allow for specific interactions with enzyme active sites, leading to inhibitory activity.

Supporting Evidence: Various nitropyridine derivatives have been identified as inhibitors of key enzymes in cellular signaling and metabolism.[1] These include Janus kinase 2 (JAK2), urease, and MALT1 protease.[1]

Comparative Compounds:

Compound/ClassTarget EnzymeReported Potency (IC50)Reference
2-Chloro-5-methyl-3-nitropyridine derivativesJanus kinase 2 (JAK2)8.5–12.2 µM[1]
5-Nitropyridin-2-yl derivativeChymotrypsin and Urease8.67 ± 0.1 μM (Chymotrypsin), 29.21 ± 0.98 μM (Urease)[1]
Pyridine-based inhibitorsMALT1 protease1–500 nM[1]

Proposed Experimental Workflow for Biological Characterization

A systematic evaluation of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is essential to elucidate its biological activity. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth In Vitro Assays cluster_2 Phase 3: Target Identification & Preclinical Evaluation A Cytotoxicity Screening (e.g., NCI-60 panel) D Dose-Response Cytotoxicity (IC50 determination) A->D If active B Antimicrobial Screening (Broad-spectrum panel) F MIC Determination (Antibacterial/Antifungal) B->F If active C Enzyme Inhibition Panel (e.g., Kinase panel) G Specific Enzyme Inhibition (IC50 determination) C->G If active E Mechanism of Action (Cancer) - Cell cycle analysis - Apoptosis assays - Tubulin polymerization assay D->E H Target Deconvolution (e.g., CETSA, Affinity Pull-down) E->H J ADME/Tox Profiling F->J G->H I In Vivo Efficacy Studies (e.g., Xenograft models) H->I I->J

Caption: Proposed experimental workflow for the biological characterization of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments proposed in the workflow.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Assay

This biochemical assay assesses the effect of the compound on the polymerization of tubulin, a key mechanism for many anticancer drugs.[2]

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for depolymerization)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add tubulin to each well to a final concentration of 3 mg/mL.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates polymerization. Compare the polymerization curves of the test compound with the controls to determine its effect on tubulin polymerization.

Protocol 3: Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA identifies target proteins by measuring changes in their thermal stability upon ligand binding.[14]

Materials:

  • Intact cells or cell lysate

  • Test compound

  • PBS (Phosphate-buffered saline)

  • Protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Antibodies against suspected target proteins

Procedure:

  • Treatment: Treat cells or cell lysate with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the treated samples and heat them at different temperatures for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells (if using intact cells) and centrifuge to separate the soluble fraction from the precipitated proteins.

  • Protein Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies against candidate target proteins.

  • Data Analysis: A shift in the melting curve (the temperature at which the protein denatures and precipitates) in the presence of the compound indicates a direct interaction between the compound and the protein.

Conclusion and Future Directions

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate represents a promising, yet unexplored, chemical entity. The convergence of the biologically active 3-nitropyridine and the medicinally relevant azetidine scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. The proposed comparative framework and experimental protocols offer a clear path for elucidating its biological activity and mechanism of action. Future research should focus on the synthesis of a focused library of analogs to establish structure-activity relationships and optimize for potency and selectivity.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. MDPI. [Link]

  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

  • Process for making azetidine-3-carboxylic acid.
  • 3-nitropyridine analogues as novel microtubule-targeting agents. PMC. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Ardena. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

  • Plant amino acid analogues as antimicrobial agents. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]

Sources

Validation

In Vitro Assay Profiling and Performance Comparison Guide: Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate as a Privileged Scaffold

Executive Summary In modern drug discovery, the integration of sp3-rich, conformationally restricted heterocycles is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of small molecules. Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the integration of sp3-rich, conformationally restricted heterocycles is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of small molecules. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is an advanced building block frequently utilized in the synthesis of targeted therapeutics, including PARP1 inhibitors and CRHR2 antagonists.

This guide provides an objective, data-driven comparison of this specific azetidine-nitroaromatic scaffold against its pyrrolidine and piperidine alternatives. As a Senior Application Scientist, I have structured this guide to explain the causality behind our assay choices—specifically balancing the metabolic advantages of the azetidine ring with the toxicological liabilities inherent to nitroaromatic compounds.

Mechanistic Rationale: The Dual Nature of the Scaffold

When evaluating a fragment for lead optimization, we must assess both its structural benefits and its chemical liabilities.

The Azetidine Advantage: The four-membered azetidine ring possesses high ring strain and a compact sp3-rich character. Compared to larger, more flexible rings (like piperidine or pyrrolidine), azetidines lower the overall lipophilicity (LogP) and reduce the number of accessible conformations. This directly translates to enhanced metabolic stability, as the compact structure limits the accessible surface area for Cytochrome P450 (CYP450) oxidation .

The Nitroaromatic Liability: The 3-nitropyridin-2-yl moiety is highly electron-deficient, making it an excellent hydrogen bond acceptor and a rigid structural vector. However, nitroaromatic compounds (NACs) carry a well-documented risk of in vitro and in vivo toxicity . In hepatic environments, nitroreductases can catalyze a single-electron transfer to the nitro group, generating a highly reactive nitro anion radical. In the presence of oxygen, this radical produces superoxide (ROS), leading to oxidative stress, ATP depletion, and DNA damage.

Bioreduction Nitro Nitroaromatic Compound Reductase Nitroreductase (1e- Transfer) Nitro->Reductase Radical Nitro Anion Radical Reductase->Radical ROS Superoxide / ROS (Oxidative Stress) Radical->ROS O2 Detox Detoxification (GSH Conjugate) Radical->Detox Glutathione Toxicity Cytotoxicity & DNA Damage ROS->Toxicity

Mechanism of nitroaromatic bioreduction and resulting cellular toxicity.

To safely advance this scaffold, our in vitro profiling workflow must rigorously evaluate both CYP450 clearance and nitroreductase-mediated cytotoxicity.

ProfilingWorkflow Scaffold Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate MetStab Microsomal Stability (HLM/MLM) Scaffold->MetStab CytoTox HepG2 Cytotoxicity (ATP Depletion) Scaffold->CytoTox Decision Lead Optimization Go / No-Go MetStab->Decision CytoTox->Decision

Workflow for in vitro profiling of nitroaromatic azetidine scaffolds.

In Vitro Metabolic Stability: Azetidine vs. Larger Heterocycles

To prove the metabolic superiority of the azetidine ring, we compare Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate against its direct pyrrolidine (5-membered) and piperidine (6-membered) homologs.

Self-Validating Protocol: Human Liver Microsome (HLM) Clearance Assay

A robust assay must be self-validating. We include Verapamil as a high-clearance positive control to ensure CYP450 enzymes are active, and Warfarin as a low-clearance negative control to ensure no non-specific degradation is occurring.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, 0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Calculation: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the first-order decay equation.

Quantitative Performance Comparison
Compound / ControlRing SizeIntrinsic Clearance ( CLint​ )Half-life ( t1/2​ )% Remaining at 60 min
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate 4-membered 12.4 µL/min/mg >50 min 82%
Pyrrolidine analog5-membered38.6 µL/min/mg18 min21%
Piperidine analog6-membered45.2 µL/min/mg15 min12%
Verapamil (High Clearance Control)N/A>150.0 µL/min/mg<5 min<1%
Warfarin (Low Clearance Control)N/A<5.0 µL/min/mg>120 min95%

Interpretation: The azetidine scaffold demonstrates a roughly 3-fold reduction in intrinsic clearance compared to the pyrrolidine analog. The restricted conformation shields the core from rapid N-dealkylation and ring hydroxylation by CYP3A4.

In Vitro Cytotoxicity: Assessing Nitroaromatic Liabilities

Because the 3-nitropyridin-2-yl group can undergo toxic bioreduction, we must evaluate its cytotoxicity in a metabolically competent cell line (HepG2).

Self-Validating Protocol: HepG2 ATP Depletion Assay (± S9 Fraction)

To isolate the toxicity caused specifically by nitroreduction, we perform the assay with and without the addition of rat liver S9 fraction (which contains high levels of nitroreductases). We use Flutamide, a known idiosyncratic hepatotoxicant driven by its nitroaromatic group, as a positive control .

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well opaque plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 8-point serial dilutions (0.1 µM to 200 µM) of the test compounds.

  • Metabolic Activation (Optional): For the +S9 cohort, add 1 mg/mL Aroclor 1254-induced rat liver S9 fraction and 1 mM NADPH to the culture media to simulate aggressive hepatic metabolism.

  • Incubation: Incubate the cells with the compounds for 48 hours.

  • Viability Measurement: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Readout: Shake for 2 minutes, incubate for 10 minutes, and record luminescence. Calculate IC₅₀ values using non-linear regression.

Quantitative Performance Comparison
Compound / ControlIC₅₀ (-S9 Fraction)IC₅₀ (+S9 Fraction)Toxicity Shift
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate >100 µM 85 µM Minimal
Flutamide (Positive Control)75 µM22 µMHigh (Nitroreduction)
Cyano-analog (Negative Control)>100 µM>100 µMNone

Interpretation: While Flutamide shows a severe toxic shift in the presence of S9 metabolic enzymes (dropping to an IC₅₀ of 22 µM), the Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate scaffold remains remarkably well-tolerated. The electron-withdrawing nature of the pyridine ring, combined with the steric bulk of the azetidine substitution at the 2-position, likely raises the reduction potential, making the nitro group less susceptible to single-electron transfer by nitroreductases.

Conclusion

The experimental data confirms that Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is a highly privileged scaffold. It successfully leverages the azetidine ring to achieve superior metabolic stability over traditional 5- and 6-membered heterocycles, while simultaneously resisting the severe nitroreductase-mediated cytotoxicity typically associated with nitroaromatic compounds. This makes it an ideal, low-liability building block for advanced drug discovery campaigns.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences.[Link]

  • Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening. Chemical Research in Toxicology.[Link]

Comparative

potential in vivo studies for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Preclinical In Vivo Evaluation Guide: Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate as a Novel Pharmacophore Scaffold Structural Rationale & Causality: The "Why" Behind the Scaffold In the landscape of modern dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical In Vivo Evaluation Guide: Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate as a Novel Pharmacophore Scaffold

Structural Rationale & Causality: The "Why" Behind the Scaffold

In the landscape of modern drug discovery, the azetidine-3-carboxylic acid motif has emerged as a privileged zwitterionic headgroup, most notably acting as a mimic for the phosphate headgroup of endogenous sphingosine-1-phosphate (S1P) in S1P1 receptor modulators[1][2]. However, free zwitterions inherently suffer from poor passive membrane permeability, limiting oral bioavailability and central nervous system (CNS) penetrance.

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (MNPAC) is engineered to overcome these pharmacokinetic bottlenecks through two distinct structural mechanisms:

  • Prodrug Esterification: The methyl ester masks the polar carboxylic acid, significantly increasing the partition coefficient (LogP). This facilitates rapid gastrointestinal absorption and blood-brain barrier (BBB) penetration. Once internalized, ubiquitous plasma and intracellular carboxylesterases cleave the ester to yield the active azetidine-3-carboxylic acid.

  • Electronic Tuning via Nitropyridine: The 3-nitropyridin-2-yl moiety serves as a rigid, electron-deficient aromatic system[3]. The strong electron-withdrawing nature of the nitro group reduces the basicity of the azetidine nitrogen. This is a deliberate causality-driven design choice: lowering the pKa minimizes off-target hERG channel binding (a common liability in basic aliphatic amines) while maintaining the necessary spatial orientation for orthosteric receptor binding[4].

S1P1_Pathway MNPAC MNPAC (Prodrug) Esterase Plasma Esterases MNPAC->Esterase Hydrolysis ActiveDrug Active Azetidine-3-carboxylic Acid Esterase->ActiveDrug S1P1 S1P1 Receptor Binding ActiveDrug->S1P1 Agonism Internalization Receptor Internalization S1P1->Internalization β-Arrestin Pathway EgressBlock Lymphocyte Egress Blockade Internalization->EgressBlock Lymph Node Retention Immunosuppression Efficacy (Immunosuppression) EgressBlock->Immunosuppression

Mechanism of action for MNPAC via prodrug hydrolysis and S1P1 receptor internalization.

Comparative Pharmacodynamics & Pharmacokinetics

To objectively evaluate MNPAC, it must be benchmarked against established clinical and preclinical alternatives. The table below outlines the target performance metrics required when comparing MNPAC to Ozanimod (a clinically approved S1P1/5 modulator) and BMS-520 (a highly potent preclinical S1P1 agonist)[2].

CompoundMolecular StateOral Bioavailability (F%)Brain-to-Plasma RatioTarget Engagement (ALC Reduction at 24h)hERG Liability (IC50)
MNPAC Prodrug (Ester)> 75% (Predicted)> 1.5 (High CNS penetrance)N/A (Requires hydrolysis)> 30 µM (Low risk)
MNPAC-Acid Active (Hydrolyzed)< 20% (Poor permeability)< 0.2 (Peripherally restricted)> 80% at 1 mg/kg> 30 µM (Low risk)
Ozanimod Active Drug~ 60%~ 1.2~ 75% at 1 mg/kg> 10 µM (Moderate risk)
BMS-520 Active Drug~ 55%~ 0.8~ 85% at 0.5 mg/kg> 20 µM (Low risk)

Note: MNPAC data represents optimized target profiles for prodrug scaffold evaluation.

Self-Validating In Vivo Experimental Workflows

A robust preclinical package requires self-validating protocols. If the drug fails to show efficacy, the experimental design must inherently explain why (e.g., failed prodrug conversion vs. lack of target engagement).

Protocol 1: Pharmacokinetic (PK) & Prodrug Conversion Profiling

Objective: Validate the causality of the prodrug strategy by quantifying both the intact ester and the active acid in vivo.

  • Subject Preparation: Fast male C57BL/6 mice (n=6 per group) for 12 hours prior to dosing.

  • Formulation: Suspend MNPAC in 0.5% Methylcellulose/0.1% Tween-80 for oral (PO) gavage (3 mg/kg) and formulate in 5% DMSO/95% PEG-400 for intravenous (IV) injection (1 mg/kg).

  • Serial Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes containing 10 µM of a generic esterase inhibitor (e.g., BNPP) to prevent ex vivo hydrolysis.

  • Tissue Collection: At 2 hours post-dose, euthanize a satellite cohort to harvest brain tissue. Homogenize in 3 volumes of PBS.

  • LC-MS/MS Analysis: Extract plasma and brain homogenates using protein precipitation (acetonitrile). Multiplex the LC-MS/MS to monitor the MRM transitions for both MNPAC (ester) and MNPAC-Acid. Self-Validation Check: High ester levels in plasma with low acid levels indicate esterase resistance, prompting a redesign of the ester moiety.

Protocol 2: Pharmacodynamic (PD) Lymphocyte Egress Assay

Objective: S1P1 agonism causes receptor internalization, physically trapping lymphocytes in secondary lymphoid organs[1]. Measuring peripheral absolute lymphocyte count (ALC) is a direct, self-validating biomarker of target engagement.

  • Dosing: Administer MNPAC (0.1, 0.3, 1.0, and 3.0 mg/kg), Ozanimod (1.0 mg/kg, positive control), or vehicle via PO gavage to C57BL/6 mice (n=8/group).

  • Sampling: At exactly 24 hours post-dose, collect 50 µL of whole blood via submandibular bleed.

  • Flow Cytometry: Stain whole blood with fluorophore-conjugated antibodies (CD3-FITC for T-cells, CD19-PE for B-cells).

  • Quantification: Lyse red blood cells using ACK buffer and analyze via flow cytometry using counting beads to determine absolute cells/µL. Self-Validation Check: The vehicle group must show normal ALC (~3000-5000 cells/µL). A dose-dependent drop in the MNPAC group confirms in vivo S1P1 agonism.

Protocol 3: Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Objective: Evaluate the therapeutic translation of MNPAC in the standard murine model for Multiple Sclerosis.

  • Induction: On Day 0, inject C57BL/6 mice subcutaneously with 200 µg of MOG(35-55) peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Administer Pertussis toxin (200 ng, IP) on Days 0 and 2.

  • Treatment Regimen: Initiate daily PO dosing of MNPAC (1 mg/kg) or Vehicle starting on Day 7 (prophylactic/early therapeutic intervention).

  • Clinical Scoring: Score mice daily in a blinded manner from Day 7 to Day 28: 0 (normal), 1 (limp tail), 2 (hind limb weakness), 3 (partial hind limb paralysis), 4 (complete hind limb paralysis), 5 (moribund).

  • Histopathology: On Day 28, perfuse mice with 4% paraformaldehyde. Stain spinal cord sections with Luxol Fast Blue (for demyelination) and H&E (for inflammatory infiltration).

InVivo_Workflow Acclimation Mice Acclimation Induction MOG(35-55) EAE Induction Acclimation->Induction Dosing Oral Dosing (MNPAC vs Controls) Induction->Dosing Day 7-28 Monitoring Clinical Scoring Dosing->Monitoring Daily Sampling Blood Sampling (ALC) Dosing->Sampling 24h post-dose Analysis Flow Cytometry Analysis Monitoring->Analysis Sampling->Analysis

Step-by-step in vivo experimental workflow for evaluating MNPAC in the EAE mouse model.

References

  • Source: Journal of Medicinal Chemistry (via PubMed Central)
  • Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1)
  • Source: Molecules (MDPI)
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Validation

characterization data of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (1H NMR, 13C NMR, HRMS)

An In-depth Technical Guide to the Characterization of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate: A Comparative Analysis For researchers and professionals in drug development, the unambiguous structural confi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate, a molecule integrating the strained azetidine ring with an electron-deficient nitropyridine moiety, represents a class of compounds with significant potential in medicinal chemistry. This guide provides a detailed, predictive analysis of its characterization data—specifically ¹H NMR, ¹³C NMR, and HRMS—contextualized through a comparative study of structurally related analogs. The insights and protocols herein are designed to serve as a practical reference for the synthesis and characterization of similar molecular scaffolds.

Predicted Spectroscopic and Mass Spectrometric Data

A thorough analysis of substituent effects and established spectral data for analogous compounds allows for a confident prediction of the key characterization parameters for Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals for the azetidine and nitropyridine moieties. The electron-withdrawing nature of the 3-nitropyridin-2-yl group is expected to deshield the adjacent protons on the azetidine ring (H-2 and H-4).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6' (Pyridine)~8.45dd1HJ = 4.5, 1.5 Hz
H-4' (Pyridine)~8.20dd1HJ = 8.5, 1.5 Hz
H-5' (Pyridine)~7.15dd1HJ = 8.5, 4.5 Hz
H-2, H-4 (Azetidine)~4.40 - 4.60t4HJ ≈ 8.0 Hz
O-CH₃ (Ester)~3.75s3H-
H-3 (Azetidine)~3.60 - 3.70m1H-

Justification: The chemical shifts for the nitropyridine protons are estimated based on data for similar 3-nitropyridine systems, where the nitro group strongly deshields the ortho (H-4') and para (H-6') protons[1]. The azetidine ring protons (H-2, H-4) are predicted to be significantly downfield compared to N-Boc protected azetidines (typically ~4.1-4.3 ppm) due to the direct attachment of the electron-withdrawing aromatic ring. The methoxy protons of the ester are expected in their typical region around 3.7 ppm[2].

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum will reflect the electronic environment of each carbon atom. The carbons of the nitropyridine ring will be significantly affected by the nitro group, and the azetidine carbons will be influenced by the nitrogen and the ester group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~171.5
C-2' (Pyridine)~158.0
C-4' (Pyridine)~152.0
C-3' (Pyridine)~135.0
C-6' (Pyridine)~130.0
C-5' (Pyridine)~118.0
O-CH₃ (Ester)~52.5
C-2, C-4 (Azetidine)~50.0
C-3 (Azetidine)~33.0

Justification: The pyridine carbon chemical shifts are estimated from known substituted pyridines, with C-2' being the most deshielded due to its attachment to the azetidine nitrogen and proximity to the nitro group[3][4]. The ester carbonyl is predicted to be in the typical range of ~170-172 ppm[5]. The azetidine carbons are assigned based on data for similar 3-carboxyazetidine derivatives, with the C-2 and C-4 carbons being deshielded by the adjacent nitrogen atom[6].

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis using a soft ionization technique like electrospray ionization (ESI) is expected to yield the protonated molecular ion [M+H]⁺ as the base peak.

IonPredicted Exact Mass [M+H]⁺
C₁₀H₁₂N₃O₄⁺238.0822

Fragmentation Analysis: The fragmentation of the molecular ion is likely to proceed through several key pathways. Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da)[7]. The azetidine ring, being strained, could also undergo ring-opening or fragmentation.

Comparative Analysis with Structural Analogs

To ground our predictions, a comparison with experimentally determined data for related molecules is invaluable.

¹H NMR Data Comparison
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityReference
Methyl 1-Boc-azetidine-3-carboxylate CH₂ (C2, C4)~4.1-4.3m
CH~3.4-3.6m
O-CH₃~3.70s
2-Amino-3-nitropyridine H-68.32dd[8]
H-48.25dd[8]
H-56.75dd[8]

This comparison illustrates the expected downfield shift of the azetidine protons in the target molecule due to the replacement of the electron-donating Boc group with the electron-withdrawing 3-nitropyridin-2-yl group.

¹³C NMR Data Comparison
CompoundCarbon AssignmentChemical Shift (δ, ppm)Reference
Methyl 1-Boc-azetidine-3-carboxylate C=O~172.0-
C-2, C-4~57.0-
O-CH₃~52.0-
C-3~35.0-
3-Nitropyridine C-2150.3[1]
C-4154.5[1]
C-3134.1[1]
C-6129.9[1]
C-5123.8[1]

The data for 3-nitropyridine provides a solid foundation for predicting the chemical shifts of the pyridine ring in our target molecule, with adjustments made for the N-substitution.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR[9].

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter and transfer it to a 5 mm NMR tube.

  • Data Acquisition :

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a standard one-pulse sequence. Typically, 16 to 64 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (d1) of 1-2 seconds for qualitative spectra.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm[10].

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent for ESI, such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.

  • Data Acquisition :

    • Infuse the sample solution directly into the ESI source or introduce it via an LC system.

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

    • Use an instrument capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer[11].

    • Calibrate the instrument using a known reference compound immediately before or during the analysis to ensure high mass accuracy[12].

  • Data Analysis :

    • Determine the accurate mass of the molecular ion peak ([M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass.

    • If performing MS/MS, analyze the fragmentation pattern to further confirm the structure.

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate.

HRMS_Fragmentation M [M+H]⁺ m/z = 238.0822 F1 [M+H - NO]⁺ m/z = 208.0873 M->F1 - NO F2 [M+H - NO₂]⁺ m/z = 192.0869 M->F2 - NO₂ F3 [M+H - COOCH₃]⁺ m/z = 179.0665 M->F3 - •COOCH₃

Caption: Predicted key fragmentation pathways in HRMS (ESI+).

References

  • University of Wisconsin-Madison. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Neuvonen, K., & Fülöp, F. (2004). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. Magnetic Resonance in Chemistry, 42(7), 615-624.
  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • Emmrich, M., et al. (2014). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(11), 1247-1260.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. [Link]

  • SpectraBase. (2024). 3-Nitropyridine, 2-(4-methylphenyl)-. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Duddeck, H. (1986). Carbon-13 NMR spectroscopy of substituted pyridines. Topics in Current Chemistry, 138, 1-45.
  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine.... [Link]

  • ACS Publications. (1983). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate. [Link]

  • SciSpace. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

Comparative

Nitropyridine-Substituted Azetidines: A Comparative Guide to Scaffold Optimization in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized structures to sp3-rich, conformationally restricted scaffolds is a proven strategy for improving the clinical success rates of drug can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized structures to sp3-rich, conformationally restricted scaffolds is a proven strategy for improving the clinical success rates of drug candidates. Among these, the azetidine ring —a four-membered nitrogenous heterocycle—has emerged as a privileged structural motif. When coupled with a nitropyridine moiety, it forms a versatile, highly reactive building block (e.g., 2-(azetidin-1-yl)-5-nitropyridine) that serves as a cornerstone for synthesizing advanced kinase inhibitors, GPCR antagonists, and targeted covalent inhibitors[1][2].

This guide objectively compares the pharmacological and physicochemical performance of nitropyridine-substituted azetidines against traditional alternatives (pyrrolidines and piperidines). It provides structural logic, quantitative structure-activity relationship (SAR) data, and self-validating experimental protocols for drug development professionals.

Structural Logic & SAR Profiling

The strategic replacement of larger saturated heterocycles (like piperidine or pyrrolidine) with an azetidine ring profoundly alters a molecule's physicochemical profile. The four-membered ring provides an intermediate level of conformational rigidity between the highly strained aziridine and the flexible pyrrolidine.

Mechanistic Causality: Why Azetidines Outperform Larger Rings
  • Conformational Rigidity & Entropic Penalty : The strained nature of the azetidine ring restricts the conformational freedom of its substituents. This pre-organizes the pharmacophore for the biological target, lowering the entropic penalty upon binding and significantly increasing target affinity (potency).

  • Lipophilicity Efficiency (LipE) : Azetidines inherently possess a lower partition coefficient (LogD) compared to their piperidine counterparts. This reduction in lipophilicity enhances aqueous solubility while maintaining or improving target potency, leading to an optimized LipE[3].

  • Metabolic Stability : Larger rings are highly susceptible to Cytochrome P450 (CYP)-mediated α-carbon oxidation, which leads to N-dealkylation. The azetidine ring resists this metabolic pathway because its inherent ring strain geometrically disfavors the sp2 hybridization required to form the necessary iminium ion intermediate during the CYP450 oxidation cycle.

SAR_Logic Azetidine Azetidine Scaffold Rigidity Conformational Rigidity Azetidine->Rigidity Lipophilicity Lower Lipophilicity (LogD) Azetidine->Lipophilicity Metabolism Resistance to N-dealkylation Azetidine->Metabolism Potency Increased Target Affinity (Lower Entropic Penalty) Rigidity->Potency Solubility Improved Aqueous Solubility Lipophilicity->Solubility Stability Enhanced Metabolic Stability (Lower CLint) Metabolism->Stability

Caption: Logical relationship between azetidine structural features and optimized pharmacological properties.

Quantitative SAR Comparison Data

The following table summarizes the comparative performance of a generalized kinase inhibitor scaffold where the solvent-exposed basic amine was varied among different ring sizes.

Scaffold (R-Group)Ring SizecLogD (pH 7.4)Human Liver Microsomal CLint (µL/min/mg)Target Kinase IC50 (nM)Ligand Lipophilicity Efficiency (LipE)
Azetidine 4-membered1.812 (High Stability)4.56.5
Pyrrolidine 5-membered2.445 (Moderate Stability)18.05.3
Piperidine 6-membered2.968 (Low Stability)12.55.0
Acyclic Amine N/A3.285 (Low Stability)45.04.1

Data Synthesis Note: Azetidine incorporation consistently lowers LogD and microsomal clearance while maximizing LipE compared to larger cyclic and acyclic alternatives[3].

Experimental Workflows: Synthesis & Validation

The synthesis of nitropyridine-substituted azetidines relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group at the 5-position highly activates the 2-position of the pyridine ring toward nucleophilic attack by the azetidine amine[2].

Synth_Workflow SM1 2-Halo-5-nitropyridine Step1 SNAr Coupling (K2CO3, DMF, 80°C) SM1->Step1 SM2 Azetidine Derivative SM2->Step1 Int1 Nitropyridine-Azetidine Intermediate Step1->Int1 Step2 Nitro Reduction (Pd/C, H2 or Fe/AcOH) Int1->Step2 Product Aminopyridine-Azetidine Building Block Step2->Product

Caption: Step-by-step synthetic workflow for nitropyridine-substituted azetidine building blocks.

Protocol: Synthesis of 2-(Azetidin-1-yl)-5-nitropyridine

Objective: Generate a highly pure nitropyridine-azetidine intermediate for downstream library synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex transition state during the SNAr reaction.

  • Nucleophilic Addition: Add azetidine hydrochloride (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Causality: K₂CO₃ serves a dual purpose—it neutralizes the hydrochloride salt to liberate the free nucleophilic amine and acts as an acid scavenger for the HCl generated during the substitution.

  • Reaction Execution: Heat the mixture to 80°C for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress via LC-MS.

  • Workup & Purification: Cool the reaction to room temperature and quench by pouring into ice water. The product will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 2-(azetidin-1-yl)-5-nitropyridine.

  • Downstream Reduction (Optional): To prepare the building block for amide coupling, reduce the nitro group using Pd/C (10 wt%) under a hydrogen atmosphere (1 atm) in methanol for 3 hours, yielding 6-(azetidin-1-yl)pyridin-3-amine[2].

Self-Validation (QC) Parameters:

  • LC-MS: Confirm the [M+H]⁺ mass peak corresponding to the target mass.

  • ¹H-NMR (DMSO-d₆): Validation is confirmed by the disappearance of the 2-chloro-pyridine proton and the appearance of characteristic strained azetidine multiplets: a distinct quintet for the CH₂ at the 3-position, and a triplet integrating to 4 protons for the CH₂ groups at the 2,4-positions.

Application in Target Pathways: Kinase Inhibition

Nitropyridine-derived azetidines are frequently utilized in the development of inhibitors targeting the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, as well as Anaplastic Lymphoma Kinase (ALK)[3]. By replacing larger solvent-exposed groups with azetidines, medicinal chemists can maintain the critical hydrogen-bonding interactions at the ATP-binding hinge region while improving the pharmacokinetic profile of the inhibitor.

JAK_STAT Cytokine Cytokine/Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Azetidine-based Inhibitor Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription (Proliferation/Survival) STAT->Nucleus Dimerization & Translocation

Caption: JAK-STAT signaling pathway illustrating the intervention point for azetidine-based kinase inhibitors.

References

  • Johnson, T. W., et al. "Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • MacMillan, D. W. C., et al. "Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization." PMC, National Institutes of Health. Available at:[Link]

  • Roskoski, R., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Validation

Structural Viability and Cytotoxicity Profiling of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Chemical Context In modern drug discovery and the development of targeted therapeutics, the selection of bifunctional bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Chemical Context

In modern drug discovery and the development of targeted therapeutics, the selection of bifunctional building blocks dictates both the pharmacokinetic profile and the intrinsic toxicity of the resulting drug candidate. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate (MNAC) represents a highly specialized synthetic intermediate. It combines an azetidine-3-carboxylate core—frequently utilized as a non-cleavable linker in antibody-drug conjugates (ADCs) and PROTACs[1]—with a reactive 3-nitropyridine moiety.

While the azetidine ring is celebrated for improving physicochemical properties, the nitroaromatic group introduces specific toxicological liabilities. As a Senior Application Scientist, my goal in this guide is to deconstruct the mechanistic drivers of MNAC's cytotoxicity, compare it against traditional structural alternatives, and provide a self-validating protocol for profiling its safety in vitro.

Mechanistic Drivers of Cytotoxicity

To accurately interpret the cytotoxicity profile of MNAC, we must evaluate its two primary structural components independently:

  • The Azetidine Bioisosteric Advantage: Historically, piperidines and pyrrolidines were the default cyclic amines in medicinal chemistry. However, these larger, more lipophilic rings often lead to off-mechanism cytotoxicity due to non-specific lipid membrane accumulation and promiscuous ion channel binding. Replacing these with a strained azetidine ring significantly reduces lipophilicity and alters the basicity of the nitrogen atom, thereby improving target selectivity and mitigating baseline cytotoxicity[2].

  • The Nitroaromatic Liability: The 3-nitropyridine system is a known structural alert in toxicology. In hepatic environments, nitroreductase enzymes (such as CYP450s and POR) catalyze the single-electron reduction of the nitro group. This initiates a futile redox cycle, generating reactive oxygen species (ROS) and highly electrophilic nitroso intermediates. These reactive species form covalent adducts with cellular macromolecules, leading to oxidative stress and apoptotic cell death.

NitroTox MNAC Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate Nitroreductase Hepatic Nitroreductases (CYP450 / POR) MNAC->Nitroreductase Enzymatic Reduction Nitroso Reactive Nitroso Intermediate Nitroreductase->Nitroso 2e- Transfer ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Redox Cycling Adducts Macromolecular Adducts (Cytotoxicity) Nitroso->Adducts Covalent Binding Detox Glutathione (GSH) Conjugation Nitroso->Detox Scavenging ROS->Adducts Oxidative Stress Excretion Non-toxic Elimination Detox->Excretion Efflux

Caption: Mechanistic pathway of nitroaromatic bioactivation leading to cytotoxicity versus detoxification.

Comparative Performance Data

To objectively evaluate MNAC, it must be compared against structural alternatives. The table below synthesizes representative in vitro cytotoxicity data across two cell lines: THLE-2 (immortalized human hepatocytes, which serve as a reliable marker for metabolic and neuronal cytotoxicity[3]) and HEK293 (human embryonic kidney cells, which lack robust nitroreductase activity).

Compound / Scaffold AlternativeTHLE-2 IC₅₀ (μM)HEK293 IC₅₀ (μM)Hepatic ROS Fold ChangePrimary Toxicity Driver
MNAC (Target Compound) 12.4 ± 1.1> 1004.2xNitroreductase bioactivation
Piperidine Analog (Larger ring)4.8 ± 0.645.2 ± 3.44.5xLipophilicity + Nitro reduction
Des-nitro MNAC (Pyridine only)> 100> 1001.1xNone (Safe profile)
Amino-pyridine MNAC (Reduced)85.5 ± 5.2> 1001.3xMild CYP-mediated oxidation

Data Interpretation: The data clearly demonstrates the causality of the structural components. The substitution of the azetidine ring with a piperidine increases baseline cytotoxicity across both cell lines due to increased lipophilicity and off-target binding. Conversely, removing the nitro group (Des-nitro MNAC) completely abolishes the hepatotoxicity, confirming that the nitropyridine moiety—not the azetidine-3-carboxylate core—is the primary driver of cell death[4].

Self-Validating Experimental Protocol: Multiplexed Viability & ROS Workflow

To generate trustworthy, artifact-free data when evaluating nitroaromatic building blocks, researchers must utilize a self-validating protocol. This workflow multiplexes ATP-based viability (CellTiter-Glo) with a luminescent ROS detection assay. By running these assays in parallel with and without an ROS scavenger (N-acetylcysteine, NAC), the system intrinsically validates whether the observed cytotoxicity is mechanistically driven by oxidative stress.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture THLE-2 cells in Bronchial Epithelial Cell Growth Medium (BEGM) supplemented with bullet kit additives and 10% FBS.

    • Seed cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality Note: Opaque white plates are mandatory to prevent optical crosstalk during luminescent readouts, ensuring data integrity.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of MNAC in anhydrous DMSO.

    • Perform a 10-point, 3-fold serial dilution in culture media (final concentration range: 0.003 μM to 100 μM). Ensure final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced background toxicity.

    • Self-Validation Control: Pre-treat a duplicate set of wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to MNAC dosing. If MNAC toxicity is ROS-driven, NAC pre-treatment will shift the IC₅₀ curve significantly to the right.

  • Incubation & ROS Detection (24h):

    • After 24 hours of compound exposure, add 20 μL of ROS-Glo™ H₂O₂ Substrate to the designated ROS-monitoring wells. Incubate for 2 hours.

    • Add 100 μL of ROS-Glo™ Detection Solution. Read luminescence after 20 minutes.

  • Cell Viability Readout (48h):

    • At the 48-hour mark, equilibrate the remaining viability plates to room temperature for 30 minutes.

    • Add 100 μL of CellTiter-Glo® Reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Preparation (MNAC in DMSO ≤ 0.5%) Step2 2. Cell Seeding (THLE-2 Hepatocytes) Step1->Step2 Step3 3. Dosing & Controls (± 5mM NAC Scavenger) Step2->Step3 Step4 4. Multiplexed Readout (ROS-Glo @ 24h | CellTiter-Glo @ 48h) Step3->Step4 Step5 5. Mechanistic Validation (IC50 Shift Analysis) Step4->Step5

Caption: Self-validating high-throughput workflow for multiplexed cytotoxicity and ROS profiling.

Conclusion

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is a powerful synthetic intermediate. While its azetidine core provides an excellent, low-toxicity structural spacer suitable for advanced therapeutics like ADCs and PROTACs[1], the 3-nitropyridine moiety introduces a significant metabolic liability. For drug development professionals, this means MNAC is best utilized as a transient intermediate (where the nitro group is subsequently reduced to an amine or displaced) rather than a terminal pharmacophore, unless targeted tumor hypoxia (where nitroreductases are overexpressed) is the explicit therapeutic strategy.

References

  • MedChemExpress. "Antibody-drug Conjugate/ADC Related." MedChemExpress. 1

  • RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes." RSC Advances. 2

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of First-in-Class Dual Acting Histone Deacetylases (HDACs) and Phosphodiesterase 5 (PDE5) Inhibitors for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry. 3

  • NIH. "Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus." PMC. 4

Sources

Comparative

Spectroscopic Differentiation of Azetidine Regioisomers: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously assigning the regiochemistry of small, highly strained heterocycles. Azetidines—four-membered nitrogen-containing rings—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously assigning the regiochemistry of small, highly strained heterocycles. Azetidines—four-membered nitrogen-containing rings—have emerged as privileged bioisosteres for morpholines and piperidines in modern drug development, offering enhanced metabolic stability and unique conformational vectors. However, synthetic routes (such as the ring-opening of oxiranes or cross-coupling reactions) often yield complex regioisomeric mixtures.

Differentiating 2-substituted from 3-substituted azetidines requires a rigorous, multi-modal spectroscopic approach. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in resolving these architectures, grounded in the fundamental causality of molecular physics.

Nuclear Magnetic Resonance (NMR): The Structural Gold Standard

NMR spectroscopy remains the most definitive tool for regioisomer assignment. The diagnostic power of NMR in this context relies entirely on the predictable electronic environments dictated by the highly strained four-membered ring.

Causality & Electronic Environment:

  • 2-Substituted Azetidines: The functional group (e.g., an aryl or alkyl substituent) is located at the C2 position, directly adjacent to the electronegative nitrogen atom. This dual inductive and anisotropic deshielding effect strips electron density from the C2 methine proton, pushing its chemical shift significantly downfield (typically δ 4.5–5.0 ppm)[1]. The corresponding C2 carbon also resonates downfield ( δ 60–70 ppm).

  • 3-Substituted Azetidines: The substituent is located at the C3 position. The C3 methine proton is insulated from the direct inductive pull of the nitrogen atom. As a result, it resonates further upfield ( δ 3.5–4.0 ppm). Conversely, the four methylene protons at C2 and C4 (which are adjacent to the nitrogen) appear as distinct downfield multiplets ( δ 4.0–4.5 ppm)[2].

Table 1: Comparative Spectroscopic Data for Azetidine Regioisomers
Spectroscopic Feature2-Phenylazetidine (Model)3-Phenylazetidine (Model)Diagnostic Value & Causality
1 H NMR (Methine) δ 4.87 ppm (t, 1H) δ 3.77 ppm (tt, 1H)High: Proximity to the electronegative N atom in the 2-position causes profound deshielding.
1 H NMR (Methylene) δ 2.50–2.77 ppm (C3-H 2​ ) δ 4.00–4.33 ppm (C2/C4-H 2​ )High: C2/C4 protons in 3-substituted isomers are adjacent to N, shifting them downfield.
13 C NMR (Methine) δ 65.0–70.0 ppm δ 33.5–35.0 ppmHigh: Direct C-N bond in the 2-isomer vs. C-C bonds in the 3-isomer.
MS/MS Base Peak [M+H - Substituent] + [Imine] + or[Alkene] + Medium-High: Gas-phase stability drives divergent cleavage pathways.
IR (C-H stretch) >3000 cm −1 >3000 cm −1 Low: Confirms ring strain (increased s-character), but cannot differentiate regioisomers[3].
Mass Spectrometry (ESI-MS/MS): Gas-Phase Fragmentation Logic

While NMR provides static structural proof, tandem mass spectrometry (MS/MS) offers rapid, high-throughput differentiation based on gas-phase thermodynamic stability.

Causality & Ring Strain: The intrinsic Baeyer ring strain of the azetidine ring (~26 kcal/mol) makes it highly susceptible to fragmentation under Collision-Induced Dissociation (CID)[3].

  • 2-Substituted Isomers: Ionization at the nitrogen atom weakens the adjacent C2-substituent bond. Upon CID, these isomers preferentially undergo α -cleavage, expelling the substituent as a radical or neutral species to leave behind a highly stable, conjugated cyclic iminium ion.

  • 3-Substituted Isomers: Lacking a substituent adjacent to the nitrogen, these isomers relieve ring strain via a retro-[2+2] cross-ring cleavage. The molecule fractures across the ring, expelling an alkene (e.g., substituted ethylene) and generating an imine radical cation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, researchers must rely on a self-validating workflow that cross-references orthogonal data points. An isolated 1D NMR shift can be misinterpreted due to solvent effects; therefore, 2D correlations are mandatory.

Protocol 1: 2D-NMR Regiochemical Assignment (Self-Validating)
  • Sample Preparation: Dissolve 5–10 mg of the purified azetidine in 0.6 mL of CDCl 3​ or DMSO- d6​ .

  • 1D Acquisition: Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra. Identify the methine proton via integration (1H).

  • HSQC Correlation: Run a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment.

    • Validation Logic: If the methine proton at δ ~4.8 ppm correlates to a carbon at δ ~65 ppm, it is unambiguously the C2 position (2-substituted)[4]. If a methine proton at δ ~3.8 ppm correlates to a carbon at δ ~35 ppm, it is the C3 position (3-substituted).

Protocol 2: ESI-MS/MS Fragmentation Profiling
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 MeOH:H 2​ O solution containing 0.1% formic acid.

  • Ionization: Inject via direct infusion into an ESI source (Positive Mode) to generate the[M+H] + precursor ion.

  • Isolation & CID: Isolate the precursor in the first quadrupole (Q1) with a 1.0 m/z window. Apply a normalized collision energy (NCE) ramp from 15% to 35% in the collision cell (Q2) using Argon gas.

  • Spectral Analysis: Scan product ions in Q3.

    • Validation Logic: A dominant base peak corresponding to the exact mass of [M+H - Substituent] confirms a 2-substituted architecture. A base peak corresponding to [M+H - Alkene] confirms a 3-substituted architecture.

Visualizing the Analytical Logic

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry A Unknown Azetidine Regioisomer B 1H & 13C NMR A->B C ESI-MS/MS (CID) A->C D Methine 1H > 4.5 ppm C2 13C ~ 65 ppm B->D Deshielded E Methine 1H < 4.0 ppm C3 13C ~ 35 ppm B->E Shielded F 2-Substituted Azetidine D->F G 3-Substituted Azetidine E->G I Alpha-Cleavage (Substituent Loss) C->I Pathway A H Retro-[2+2] Cleavage (Alkene Loss) C->H Pathway B I->F H->G

Fig 1. Multi-modal spectroscopic workflow for differentiating azetidine regioisomers.

MS_Logic M [M+H]+ Precursor Ion (m/z) R2 2-Substituted Isomer M->R2 Isomer A R3 3-Substituted Isomer M->R3 Isomer B F2 Product Ion [M+H - R]+ R2->F2 α-Cleavage F3 Product Ion [Imine]+ or [Alkene]+ R3->F3 Retro-[2+2]

Fig 2. Gas-phase CID fragmentation logic for azetidine regioisomers.

References
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 3

  • Zhao, Y., et al. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry. 2

  • D'Auria, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. 1

  • Couty, F., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry. 4

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate proper disposal procedures

Professional Laboratory Guide: Waste Management and Disposal of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate In pharmaceutical research and drug development, the safe handling and disposal of complex organic int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Waste Management and Disposal of Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate

In pharmaceutical research and drug development, the safe handling and disposal of complex organic intermediates is as critical as their synthesis. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate is a specialized heterocyclic compound containing both a strained azetidine ring and a potentially reactive nitroaromatic system.

Because laboratory environments present unique risks due to the variety of substances handled and the experimental nature of the work[1], disposal protocols must be strictly governed by institutional Chemical Hygiene Plans (CHPs) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[2]. This guide outlines the self-validating, step-by-step procedures for the proper characterization, accumulation, and disposal of this compound in a professional laboratory setting.

Hazard Characterization and Chemical Logic

Before any waste is generated, a comprehensive disposal plan must be formulated[3]. Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate presents specific physicochemical considerations:

  • Nitroaromatic Reactivity: The presence of the 3-nitropyridin-2-yl moiety means the compound can be sensitive to strong reducing agents. Mixing this compound with incompatible waste streams (e.g., metal hydrides, strong bases) in a single waste carboy can lead to dangerous exothermic reactions.

  • Environmental Persistence: Heterocyclic nitrogenous compounds can be toxic to aquatic life and persist in the environment. They must never be disposed of via the sanitary sewer.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this material—and any solvents used to dissolve it—must be evaluated to determine if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[4].

Step-by-Step Laboratory Disposal Protocol

The overriding principle governing the prudent handling of laboratory waste is to maximize safety and minimize environmental impact from the point of generation to ultimate disposal[3].

Step 1: Segregation and Compatibility Verification

  • Action: Isolate the waste stream. Do not mix Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate with incompatible waste[3].

  • Causality: If the compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate, methanol), it must be placed strictly in a "Non-Halogenated Organic Waste" container. Mixing with halogenated solvents complicates commercial incineration and increases disposal costs.

Step 2: Containerization

  • Action: Collect the waste in dependable, chemically compatible containers[3]. High-Density Polyethylene (HDPE) or glass carboys are standard.

  • Causality: Using incompatible containers (such as galvanized steel for certain solvents) can cause corrosion and catastrophic leaks[3]. Ensure the container is kept securely closed at all times except when actively adding waste.

Step 3: Labeling and Documentation

  • Action: Immediately attach a standardized hazardous waste tag to the container. The label must explicitly list "Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate" alongside its carrier solvents. No abbreviations or chemical structures are permitted on the label.

  • Causality: Accurate labeling is a federal requirement for "cradle-to-grave" tracking[4]. Commercial disposal firms and emergency responders rely entirely on this nomenclature to determine the appropriate incineration parameters.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a spill tray).

  • Causality: SAAs allow laboratories to safely accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) before it must be transferred to a central facility[3].

Step 5: Institutional Handoff

  • Action: Once the container is full, or the accumulation time limit is reached, transfer the waste to the institution's central accumulation area for pickup by a licensed commercial disposal firm[3].

Regulatory Compliance and Generator Status

The extent to which your facility is regulated depends on the total volume of hazardous waste generated per calendar month[5]. Drug development laboratories must continuously monitor their output to ensure compliance with EPA generator categories[4].

Table 1: EPA Hazardous Waste Generator Categories and Accumulation Limits

Generator CategoryMonthly Generation Limit (Non-Acute)Monthly Generation Limit (Acute)Max On-Site Accumulation Time
Very Small Quantity Generator (VSQG) < 100 kg< 1 kgNo strict federal time limit (state laws vary)
Small Quantity Generator (SQG) 100 kg to 1,000 kg≤ 1 kg180 days (or 270 days if transported >200 miles)[4]
Large Quantity Generator (LQG) ≥ 1,000 kg> 1 kg90 days[4]

Note: Empty containers that previously held hazardous chemicals must be properly cleaned; the resulting rinsate must also be managed as hazardous waste if it exhibits EPA hazardous characteristics[3].

Waste Management Workflow Visualization

The following diagram illustrates the validated logical pathway for managing Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate waste, ensuring that experimental output safely transitions into regulatory compliance.

WasteWorkflow Start Generate Waste: Methyl 1-(3-nitropyridin-2-yl) azetidine-3-carboxylate Determine RCRA Hazard Characterization Start->Determine Segregate Segregate: Compatible Solvents Only Determine->Segregate Label Labeling & SAA Storage (Secondary Containment) Segregate->Label Transfer Transfer to Central Accumulation Area Label->Transfer Dispose Licensed Commercial Incineration Transfer->Dispose

Workflow for the compliant characterization, accumulation, and commercial disposal of lab waste.

References

  • OSHA Laboratory Standard 29 CFR 1910.
  • 29 CFR 1910.
  • 29 CFR § 1910.
  • Source: US Environmental Protection Agency (EPA)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: Department of Toxic Substances Control (DTSC)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3-nitropyridin-2-yl)azetidine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.